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  • Product: Tetrahydropyrimidine-2,4-dione

Core Science & Biosynthesis

Foundational

The Central Role of Tetrahydropyrimidine-2,4-dione (Uracil) in Pyrimidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tetrahydropyrimidine-2,4-dione, commonly known as uracil, is a fundamental pyrimidine base that serves as a critical nexus in cellular metabolism.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyrimidine-2,4-dione, commonly known as uracil, is a fundamental pyrimidine base that serves as a critical nexus in cellular metabolism.[1] While its most recognized role is as a constituent of ribonucleic acid (RNA), its significance extends far beyond this, encompassing de novo and salvage biosynthetic pathways, intricate catabolic routes, and regulatory functions that are vital for cellular homeostasis.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological roles of uracil in pyrimidine metabolism. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals, detailing the enzymatic machinery, regulatory networks, and key experimental methodologies pertinent to understanding and targeting these pathways.

Introduction: Uracil as a Cornerstone of Cellular Function

Uracil is a naturally occurring pyrimidine derivative, distinguished by its single-ring structure containing four carbon and two nitrogen atoms.[3][4] It is one of the four nucleobases in RNA, where it base-pairs with adenine through two hydrogen bonds, replacing thymine which is found in DNA.[3][5] This distinction is crucial for maintaining genetic stability, as the spontaneous deamination of cytosine in DNA produces uracil, which can be efficiently recognized and excised by repair mechanisms.[3][6] Beyond its role in RNA, uracil and its derivatives are integral to a variety of cellular processes, including carbohydrate metabolism, detoxification of carcinogens, and the biosynthesis of polysaccharides.[1][3] Uracil also functions as an allosteric regulator and coenzyme, influencing the activity of key metabolic enzymes.[2][3]

Biosynthesis of Uracil: De Novo and Salvage Pathways

Cells employ two primary pathways to ensure a sufficient supply of uracil nucleotides: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway constructs the pyrimidine ring from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[7] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[7] In animals, the initial and rate-limiting step is catalyzed by the multifunctional enzyme carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by uridine triphosphate (UTP) and activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP.[7][8][9] The newly synthesized pyrimidine ring is then attached to a ribose 5-phosphate moiety to form orotidine monophosphate (OMP), which is subsequently decarboxylated to yield uridine monophosphate (UMP), the first key pyrimidine nucleotide.[3][8]

de_novo_pyrimidine_biosynthesis precursors Bicarbonate, Aspartate, Glutamine carbamoyl_phosphate Carbamoyl Phosphate precursors->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate DHODH omp Orotidine Monophosphate (OMP) orotate->omp UMPS (OPRT) ump Uridine Monophosphate (UMP) omp->ump UMPS (OMPDC) utp UTP utp->carbamoyl_phosphate Inhibition prpp PRPP prpp->carbamoyl_phosphate Activation

Caption: De Novo Pyrimidine Biosynthesis Pathway.

The Salvage Pathway: An Economical Alternative

The salvage pathway provides a less energy-intensive route for nucleotide synthesis by recycling pre-existing pyrimidine bases and nucleosides derived from nucleotide degradation.[7] This pathway is particularly crucial in tissues with low rates of cell proliferation.[7] Key enzymes in this pathway include uridine phosphorylase and uridine kinase, which convert uracil and uridine back into UMP.[10] Uracil phosphoribosyltransferase (UPRT) also plays a role in converting uracil directly to UMP.[10][11]

The Functional Integration of Uracil into Cellular Machinery

Once synthesized, UMP serves as a precursor for other pyrimidine nucleotides. Through a series of phosphorylation steps, UMP is converted to uridine diphosphate (UDP) and uridine triphosphate (UTP).[3] UTP is a direct precursor for cytidine triphosphate (CTP), another essential component of RNA.[7] Furthermore, UDP serves as a precursor for the synthesis of deoxyuridine monophosphate (dUMP), which is then methylated to form deoxythymidine monophosphate (dTMP), a building block of DNA.

Uracil's role extends beyond nucleic acid synthesis. UDP-glucose, formed from UTP and glucose-1-phosphate, is a key intermediate in carbohydrate metabolism, particularly in the synthesis of glycogen and the conversion of glucose to galactose in the liver.[3][5] Uracil derivatives are also involved in the biosynthesis of polysaccharides and the transport of sugars.[1]

The Catabolic Fate of Uracil: The Reductive Pathway

The degradation of pyrimidines, including uracil, occurs primarily in the liver through a reductive pathway, leading to the formation of water-soluble end products that can be readily excreted.[7][12] This is in contrast to purine catabolism, which can lead to the accumulation of uric acid.[7] The catabolism of uracil proceeds in three key enzymatic steps:

  • Reduction to Dihydrouracil: The initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][13]

  • Ring Opening: The dihydrouracil ring is then hydrolyzed by dihydropyrimidinase (DHP) to form N-carbamoyl-β-alanine.[7][14]

  • Final Cleavage: Finally, β-ureidopropionase cleaves N-carbamoyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide.[12][15]

The end product, β-alanine, can be further utilized in the synthesis of coenzyme A or excreted.[7][16]

uracil_catabolism uracil Uracil dihydrouracil Dihydrouracil uracil->dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) ncba N-Carbamoyl-β-alanine dihydrouracil->ncba Dihydropyrimidinase (DHP) products β-alanine, CO2, NH3 ncba->products β-ureidopropionase dpd_assay_workflow start Start lysate_prep Prepare Cell Lysate start->lysate_prep reaction_setup Set Up Enzyme Reaction (Buffer, NADPH, Lysate) lysate_prep->reaction_setup initiate_reaction Initiate with [14C]-Uracil reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction tlc TLC Separation stop_reaction->tlc quantification Quantify Radioactivity tlc->quantification calculate Calculate DPD Activity quantification->calculate end End calculate->end

Sources

Exploratory

Thermodynamic Stability & Chemical Dynamics: Tetrahydropyrimidine-2,4-dione (DHU) vs. Uracil

The following technical guide provides an in-depth analysis of the thermodynamic and structural distinctions between Uracil and its saturated counterpart, Tetrahydropyrimidine-2,4-dione (commonly known as 5,6-Dihydrourac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic and structural distinctions between Uracil and its saturated counterpart, Tetrahydropyrimidine-2,4-dione (commonly known as 5,6-Dihydrouracil or DHU ). This guide is designed for researchers in medicinal chemistry, biochemistry, and drug development.

Executive Technical Synthesis

The transition from Uracil (Pyrimidine-2,4(1H,3H)-dione) to Tetrahydropyrimidine-2,4-dione (5,6-Dihydrouracil, DHU) represents a fundamental shift from a planar, conjugated aromatic system to a non-planar, conformationally flexible, and hydrolytically unstable cyclic urea.

For the drug developer, this distinction is critical:

  • Uracil is the thermodynamic "sink"—stable, UV-active (

    
     nm), and resistant to hydrolysis.
    
  • DHU is a transient metabolic intermediate—UV-transparent at 260 nm, prone to ring puckering, and susceptible to rapid base-catalyzed ring opening.

This guide details the structural causality behind these differences, the biological implications for DPD (Dihydropyrimidine Dehydrogenase) deficiency screening, and validated protocols for their experimental differentiation.

Structural & Thermodynamic Landscape[1]

Aromaticity vs. Conformational Flexibility

The stability differential is rooted in the electronic structure of the pyrimidine ring.

FeatureUracil (U)5,6-Dihydrouracil (DHU)Thermodynamic Consequence
Hybridization (C5-C6)

-


-

Uracil retains partial aromatic character; DHU loses it.
Ring Geometry PlanarPuckered (Half-chair/Twist)DHU adopts a "sofa" conformation to relieve torsional strain.
Resonance Energy High (Conjugated

system)
Low (Isolated Amide/Urea)Uracil is

25-30 kcal/mol more stable due to conjugation.
UV Absorbance Strong

at 260 nm
Negligible at 260 nmCritical Assay Constraint : DHU cannot be quantified by standard DNA UV settings.
The Hydrolytic "Achilles Heel"

The saturation of the C5-C6 bond in DHU destroys the global delocalization of electrons. In Uracil, the C4 carbonyl is stabilized by conjugation with the C5-C6 double bond. In DHU, the C4 carbonyl behaves more like a standard amide/urea carbonyl, making the C4 position significantly more electrophilic and susceptible to nucleophilic attack by hydroxide ions.

Reaction Vector:



  • Uracil :

    
     at pH 7, 100°C > 100 hours (High stability).
    
  • DHU :

    
     at pH 7, 100°C 
    
    
    
    9.1 hours.[1][2] Rapidly hydrolyzes in alkaline conditions (
    
    
    ) at room temperature.

Biological Context: The DPD Pathway

In vivo, the conversion of Uracil to DHU is catalyzed by Dihydropyrimidine Dehydrogenase (DPD) .[3] This is the rate-limiting step in pyrimidine catabolism and the clearance of fluoropyrimidine drugs (e.g., 5-FU).[4]

Pathway Visualization

The following diagram illustrates the reductive catabolism of Uracil and the irreversible hydrolytic ring opening of DHU.

Pyrimidine_Catabolism cluster_stability Thermodynamic Stability Gradient Uracil Uracil (Planar, Stable, UV+) DHU 5,6-Dihydrouracil (DHU) (Puckered, Unstable, UV-) Uracil->DHU DPD Enzyme (NADPH + H+) DHU->Uracil Slow Oxidation (Rare) BUPA Beta-Ureidopropionic Acid (Ring Opened) DHU->BUPA Dihydropyrimidinase (Hydrolysis) BetaAlanine Beta-Alanine + CO2 + NH3 BUPA->BetaAlanine Beta-Ureidopropionase

Figure 1: The catabolic flux from Uracil to Beta-Alanine. Note the irreversible nature of the hydrolytic ring opening downstream of DHU.

Experimental Protocols & Characterization

Critical Detection Differences

Researchers often fail to detect DHU because they rely on 260 nm absorbance.

  • Uracil : Monitor at 260 nm .

  • DHU : Monitor at 205–210 nm (End absorption of the amide bond). Note: This region is noisy due to buffer absorption; use LC-MS/MS for precision.

Protocol: Differential Stability Assay

This protocol validates the stability difference between Uracil and DHU under physiological stress.

Objective : Quantify the half-life (


) of Uracil vs. DHU in alkaline buffer.

Materials :

  • Phosphate Buffer (pH 7.4) and Borate Buffer (pH 10.0).

  • Stock solutions of Uracil and DHU (1 mM in water).

  • HPLC system with Diode Array Detector (DAD) or MS.

Workflow :

  • Preparation : Dilute stocks to 50 µM in pre-warmed (37°C) buffers (pH 7.4 and pH 10.0).

  • Incubation : Hold samples at 37°C in a thermomixer.

  • Sampling : Aliquot 100 µL at

    
     minutes.
    
  • Quenching : Immediately add 10 µL of 5% Formic Acid to stop base-catalyzed hydrolysis.

  • Analysis :

    • Column : C18 or Porous Graphitic Carbon (PGC) for better retention of polar DHU.

    • Mobile Phase : 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Detection :

      • Uracil: UV 260 nm.

      • DHU: UV 210 nm or MS transition (m/z

        
         negative mode or 
        
        
        
        ).

Expected Results :

Condition Uracil Remaining (4h) DHU Remaining (4h)
pH 7.4 (37°C) > 99% > 95%

| pH 10.0 (37°C) | > 98% | < 50% (Rapid Ring Opening) |

Synthesis of DHU (Laboratory Scale)

If commercial DHU is unavailable, it can be synthesized via catalytic hydrogenation of Uracil.

  • Reagents : Uracil,

    
     (5% catalyst), Water.
    
  • Conditions : 50 psi

    
    , 60°C, 4 hours.
    
  • Purification : Filter catalyst. Recrystallize from water/ethanol.

  • Validation : Check loss of UV 260 nm signal and appearance of

    
     signals in 
    
    
    
    -NMR (approx. 2.5-3.5 ppm).

References

  • Vertex AI Search . Hydrolysis kinetics of dihydrouracil vs uracil. (2025). Retrieved from 5

  • Vertex AI Search . Assay performance and stability of uracil and dihydrouracil in clinical practice. (2023). Retrieved from 6

  • Vertex AI Search . Uracil | C4H4N2O2 | CID 1174. (2025). Retrieved from 7

  • Vertex AI Search . Hydrolysis of dihydrouridine and related compounds. (1996).[1][2] Retrieved from 1

  • Vertex AI Search . The dihydrouracil/uracil ratio in plasma... for screening of DPD deficiency. (2009).[8][9] Retrieved from 8

Sources

Foundational

Technical Monograph: Tetrahydropyrimidine-2,4-dione (Dihydrouracil)

CAS 504-07-4 | DPD Metabolic Profiling & Safety Protocols Executive Summary Tetrahydropyrimidine-2,4-dione , systematically known in clinical pharmacology as Dihydrouracil (DHU) , is the reduced derivative of the nucleob...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 504-07-4 | DPD Metabolic Profiling & Safety Protocols

Executive Summary

Tetrahydropyrimidine-2,4-dione , systematically known in clinical pharmacology as Dihydrouracil (DHU) , is the reduced derivative of the nucleobase uracil. While chemically simple, its significance in drug development is profound. It serves as the primary endogenous biomarker for Dihydropyrimidine Dehydrogenase (DPD) activity —the rate-limiting enzyme responsible for the catabolism of fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine).

This guide synthesizes the physicochemical profile, safety standards (SDS), and critical experimental applications of DHU, specifically designed for researchers investigating pharmacogenomics and fluoropyrimidine toxicity.

Part 1: Chemical Identity & Physicochemical Profile

Identity Verification: The nomenclature "Tetrahydropyrimidine-2,4-dione" describes the saturation of the C5-C6 double bond in the uracil ring. In metabolic literature, it is almost exclusively referred to as Dihydrouracil .

Parameter Technical Specification
Primary CAS Number 504-07-4
IUPAC Name Dihydropyrimidine-2,4(1H,3H)-dione
Common Synonyms Dihydrouracil; DHU; 5,6-Dihydrouracil
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
SMILES O=C1CCNC(=O)N1
Appearance White to off-white crystalline powder
Melting Point 276 – 281 °C (Decomposes)
Solubility Soluble in hot water, DMSO; sparingly soluble in cold water/ethanol.

Part 2: Biological Significance & Drug Development Application

The DPD Deficiency Nexus

For drug developers, DHU is not merely a reagent; it is a phenotypic probe .[1] The enzyme DPD (encoded by DPYD) deactivates >80% of administered 5-Fluorouracil (5-FU).[2][3][4] Patients with DPD deficiency cannot convert 5-FU to Dihydrofluorouracil, leading to lethal toxicity (neutropenia, mucositis).[5]

The Diagnostic Ratio: The plasma ratio of Uracil (U) to Dihydrouracil (DHU) is the gold standard for phenotyping DPD activity.

  • High U/DHU Ratio: Indicates low DPD activity (High risk of toxicity).

  • Low U/DHU Ratio: Indicates normal/high metabolic clearance.

Pathway Visualization: The Parallel Metabolism

The following diagram illustrates the competitive processing of endogenous Uracil and the drug 5-FU by the DPD enzyme.

DPD_Pathway Uracil Endogenous Uracil DPD Enzyme: DPD (Rate Limiting Step) Uracil->DPD DHU Dihydrouracil (Tetrahydropyrimidine-2,4-dione) FiveFU 5-Fluorouracil (Chemotherapy Drug) FiveFU->DPD DHFU Dihydrofluorouracil (Inactive Metabolite) DPD->DHU Reduction (+2H) DPD->DHFU Deactivation

Figure 1: Parallel metabolic pathways of Uracil and 5-FU mediated by Dihydropyrimidine Dehydrogenase (DPD).[3]

Part 3: Safety Data Sheet (SDS) Summary

While DHU is often classified as non-hazardous in small quantities, bulk handling requires strict adherence to GHS standards due to its nature as a fine organic dust.

GHS Classification & Hazards[6]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Handling & Emergency Protocols
Scenario Protocol Action Rationale
PPE Requirement Nitrile gloves (0.11mm), Safety Goggles, N95 Respirator .Fine powders easily aerosolize; inhalation can trigger mucosal irritation in the upper respiratory tract.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[6]DHU dust can mechanically obstruct or irritate alveoli.
Eye Contact Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.Crystalline solids can cause corneal abrasion and chemical irritation.
Storage Store at +15°C to +25°C . Keep desiccated.While chemically stable, moisture absorption can alter mass-balance calculations in analytical standards.

Part 4: Synthesis & Purification Protocol

Objective: Catalytic Hydrogenation of Uracil to Tetrahydropyrimidine-2,4-dione. Context: This protocol is preferred over chemical reduction (e.g., Na/Hg) for its cleanliness and high yield, essential for generating high-purity standards for LC-MS/MS calibration.

Experimental Workflow

Synthesis_Workflow Start Reactant: Uracil (10 mmol) Solvent Solvent: Acetic Acid (Glacial) or Water Start->Solvent Catalyst Catalyst Addition: 5% Rh/C or Pd/C Solvent->Catalyst Reaction Hydrogenation (50-60 psi H2, 50°C, 4-6 hrs) Catalyst->Reaction Filter Filtration (Celite Pad) Remove Catalyst Reaction->Filter Check TLC Conc Concentration (Rotary Evaporator) Filter->Conc Cryst Recrystallization (Ethanol/Water) Conc->Cryst Final Product: Dihydrouracil (>98% Purity) Cryst->Final

Figure 2: Catalytic hydrogenation workflow for the synthesis of Dihydrouracil.

Detailed Methodology
  • Preparation: Dissolve Uracil (1.12 g, 10 mmol) in 50 mL of glacial acetic acid or warm water. Acetic acid generally improves solubility and reaction rate.

  • Catalyst Loading: Carefully add 5% Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C) (approx. 10 wt% loading).

    • Expert Note: Rh/C is often preferred for ring saturation without hydrogenolysis of other sensitive groups if present, though Pd/C is sufficient for pure uracil.

  • Hydrogenation: Transfer to a Parr shaker or high-pressure reactor. Pressurize to 50–60 psi (3–4 bar) with H₂ gas. Heat to 50°C .

    • Monitoring: Reaction is typically complete when H₂ uptake ceases (approx. 4–6 hours). Monitor via TLC (Solvent: MeOH/DCM 1:9). DHU is not UV active (loss of conjugation); stain with Iodine or Anisaldehyde.

  • Purification:

    • Filter the hot solution through a Celite pad to remove the pyrophoric catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallization: Dissolve the crude solid in minimal hot water, add ethanol until turbid, and cool to 4°C.

  • Validation: Confirm identity via Melting Point (276°C) and absence of the C5-C6 double bond signal in ¹H-NMR (approx. 5.6 and 7.5 ppm in Uracil; DHU shows multiplets at 2.6 and 3.4 ppm).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10636, Dihydrouracil. PubChem. [Link]

  • Meulendijks, D., et al. (2016). Clinical relevance of DPYD variants c.1679T>G, c.1236G>A/HapB3, and c.1601G>A as predictors of severe fluoropyrimidine-associated toxicity: a systematic review and meta-analysis of individual patient data. The Lancet Oncology. [Link]

  • Gamelin, E., et al. (1999). Clinical correlation between dihydropyrimidine dehydrogenase activity and 5-fluorouracil clearance. Journal of Clinical Oncology. [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Characterization of Tetrahydropyrimidine-2,4-dione (Dihydrouracil)

Executive Summary Tetrahydropyrimidine-2,4-dione, commonly known as Dihydrouracil (DHU), represents a critical intermediate in the catabolism of uracil and the synthesis of -amino acids. Its high melting point (279–281 °...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyrimidine-2,4-dione, commonly known as Dihydrouracil (DHU), represents a critical intermediate in the catabolism of uracil and the synthesis of


-amino acids. Its high melting point (279–281 °C) and strong intermolecular hydrogen bonding network present significant challenges in process chemistry, particularly during recrystallization and formulation.

This guide provides a comprehensive analysis of the solubility profile of DHU. Unlike standard datasheets, this document focuses on the thermodynamic drivers of dissolution and provides a validated laser-monitoring protocol for precise solubility determination. It is designed for researchers requiring high-fidelity data for solvent selection in synthesis and purification.

Physicochemical Characterization & Solubility Mechanisms[1][2][3][4]

To predict solubility behavior, we must first understand the solute's structural resistance to dissolution. DHU differs from its parent compound, Uracil, by the saturation of the C5-C6 double bond, which alters its planarity and ring puckering, affecting crystal lattice energy.

Structural Determinants
  • H-Bonding Network: DHU contains two amide functionalities (N1-H, N3-H) acting as hydrogen bond donors and two carbonyl oxygens (C2=O, C4=O) as acceptors. This creates a robust crystal lattice that resists disruption by non-polar solvents.

  • Dielectric Requirement: Dissolution requires a solvent with high dielectric constant (

    
    ) to shield the dipole-dipole interactions between DHU molecules.
    
Hansen Solubility Parameters (HSP)

The solubility behavior of DHU is best rationalized using the "Like Seeks Like" principle, quantified by Hansen parameters (


 dispersion, 

polarity,

hydrogen bonding).
ParameterDescriptionImplication for DHU

(Dispersion)
Van der Waals forcesModerate. DHU has a compact cyclic structure.

(Polarity)
Dipole momentsHigh. The two carbonyls create a strong permanent dipole.

(H-Bonding)
Exchange energyVery High. Solvents must be strong H-bond acceptors (e.g., DMSO) or donors (e.g., Water) to compete with the crystal lattice.

Experimental Solubility Landscape

The following data aggregates experimental benchmarks and semi-quantitative observations from synthesis and purification literature.

Solubility Benchmarks (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusQuantitative EstimateUsage Context
Dipolar Aprotic DMSO High ~14.3 mg/mL (125 mM)Primary solvent for stock solutions and NMR.
Dipolar Aprotic DMF High > 10 mg/mLSynthesis medium; effective crystal lattice disruption.
Protic (Polar) Water Moderate ~6.7 mg/mL (58 mM)Requires heating/sonication.[1] Good for recrystallization when cooled.
Protic (Alcohol) Ethanol Low < 1 mg/mLAnti-solvent for precipitation; purification wash.
Ethers 1,4-Dioxane Moderate (Hot) N/AUsed in synthesis at reflux; poor solubility at RT.
Non-Polar Hexane / Toluene Insoluble NegligibleUsed to wash away non-polar impurities.

Critical Insight: The steep solubility curve in water (low at RT, moderate at 60°C) identifies it as the ideal "green" solvent for recrystallization processes, whereas DMSO is the requisite vehicle for biological assays.

Thermodynamic Modeling

For precise process control, solubility (


, mole fraction) as a function of temperature (

) should be modeled using the Modified Apelblat Equation . This empirical model correlates well with the non-ideal behavior of cyclic ureas in polar solvents.
The Apelblat Model


  • A, B, C: Empirical constants derived from regression of experimental data.

  • Application: Use this model to predict the exact saturation point during cooling crystallization to avoid premature nucleation (oiling out).

Dissolution Thermodynamics (Van't Hoff Analysis)

The dissolution of DHU is endothermic (


), meaning solubility increases with temperature.
  • Enthalpy (

    
    ):  Positive. Energy is required to break the DHU-DHU lattice.
    
  • Entropy (

    
    ):  Positive. The disorder increases as the ordered crystal breaks into solvated molecules.
    
Visualizing the Dissolution Mechanism

The following diagram illustrates the energetic barriers DHU must overcome to dissolve.

DissolutionCycle cluster_0 Thermodynamic Barrier Solid DHU Crystal (Solid State) Gas DHU Molecules (Ideal Gas Phase) Solid->Gas Sublimation (Breaking Lattice Energy) Solution Solvated DHU (Liquid Phase) Solid->Solution Observed Dissolution (Sum of Energies) Gas->Solution Solvation (Exothermic Interaction)

Figure 1: Thermodynamic cycle of dissolution. Solubility is the net result of overcoming the Lattice Energy (Red) via Solvation Energy (Blue).

Protocol: Dynamic Laser Monitoring for Solubility Determination

Traditional "shake-flask" methods suffer from sampling errors (filter clogging, temperature drift). The Dynamic Laser Monitoring Method is the modern gold standard for generating the Apelblat coefficients described above.

Principle

A laser beam passes through a solvent vessel containing the solute. As temperature changes, the transition from turbid (undissolved solid) to clear (dissolved) is detected by a sharp rise in laser transmission intensity.

Workflow Diagram

LaserProtocol Start Start: Weigh DHU & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring) Start->Mix Cool Cool to T_min (e.g., 278 K) Suspension Formed Mix->Cool Heat Ramp T (0.1 K/min) Monitor Laser Transmittance Cool->Heat Detect Detect Transmittance Spike (T_eq = Saturation Temp) Heat->Detect Repeat Add Solvent Aliquot (Change Mole Fraction) Detect->Repeat Next Concentration Calc Fit Data to Apelblat Model Detect->Calc Data Complete Repeat->Cool

Figure 2: Step-by-step workflow for the Dynamic Laser Monitoring solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh DHU (

    
    ) and Solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert the laser probe (emitter and detector) into the suspension. Ensure the path length is free of bubbles.

  • Cooling: Circulate coolant to bring the system to the lower temperature limit (e.g., 5°C). The mixture should be turbid (low laser transmission).

  • Dynamic Heating: Slowly increase temperature at a controlled rate (

    
    ) to ensure equilibrium.
    
  • Detection: Record the temperature (

    
    ) where laser intensity abruptly increases to the baseline of the pure solvent. This is the saturation temperature for the specific mole fraction 
    
    
    
    .
  • Iteration: Add a known mass of solvent to the vessel (diluting the mixture) and repeat the cooling/heating cycle to obtain the next data point.

References

  • PubChem. (2023). Dihydrouracil | C4H6N2O2 - Physical Properties and Solubility Data.[2] National Library of Medicine. [Link]

  • Jouyban, A., & Acree, W. E. (2024). Laser Monitoring-Based Techniques for Determination of Drug Solubility.[3][4] Pharmaceutical Sciences.[3][4] [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Experimental study on the thermochemistry of some amino derivatives of uracil. Journal of Chemical Thermodynamics.

Sources

Protocols & Analytical Methods

Method

Advanced HPLC &amp; LC-MS/MS Protocols for Tetrahydropyrimidine-2,4-dione (Dihydrouracil)

Introduction & Biological Context Tetrahydropyrimidine-2,4-dione , commonly known as Dihydrouracil (UH2) or 5,6-dihydrouracil, is the primary catabolic product of Uracil. In drug development and clinical oncology, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Tetrahydropyrimidine-2,4-dione , commonly known as Dihydrouracil (UH2) or 5,6-dihydrouracil, is the primary catabolic product of Uracil. In drug development and clinical oncology, this molecule serves as a critical biomarker for Dihydropyrimidine Dehydrogenase (DPD) activity.

DPD is the rate-limiting enzyme responsible for detoxifying fluoropyrimidines (e.g., 5-Fluorouracil, Capecitabine).[1][2][3][4] Patients with DPD deficiency accumulate toxic levels of these drugs, leading to severe neutropenia or death. Consequently, the Uracil/Dihydrouracil (U/UH2) ratio in plasma is the gold-standard phenotypic test for screening DPD deficiency prior to chemotherapy.

The Analytical Challenge

Detecting UH2 presents specific chromatographic hurdles:

  • High Polarity: UH2 is extremely polar (LogP ≈ -1.2), causing it to elute in the void volume of standard C18 columns.

  • Lack of Chromophore: Unlike Uracil, which possesses a C5-C6 double bond allowing UV detection at 254 nm, UH2 is saturated. It has negligible absorbance above 210 nm, mandating low-UV (205-210 nm) or MS/MS detection .

Metabolic Pathway Visualization

DPD_Pathway Uracil Uracil (Pyrimidinedione) DHU Dihydrouracil (Tetrahydropyrimidine-2,4-dione) Uracil->DHU + 2H (Reduction) DPD DPD Enzyme (Rate Limiting) DPD->Uracil Catalyzes BUP Beta-ureidopropionate DHU->BUP Ring Opening DHP Dihydropyrimidinase DHP->DHU Catalyzes

Figure 1: The catabolic pathway of Uracil. The reduction of the C5-C6 bond converts Uracil to Dihydrouracil, resulting in the loss of UV absorbance at 254 nm.

Method A: LC-MS/MS (Gold Standard)

Best for: Clinical bioanalysis, trace detection in plasma, high specificity.

This protocol utilizes a Porous Graphitic Carbon (PGC) column or a specialized HILIC approach to retain polar pyrimidines without ion-pairing reagents that suppress MS sensitivity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Hypercarb (PGC) , 100 x 2.1 mm, 5 µmPGC retains polar compounds via charge-induced dipole interactions, superior to C18 for UH2.
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 4.5)Provides buffering and protonation for +ESI mode.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) efficiency.
Gradient 0-2 min: 0% B; 2-6 min: 0→40% B; 6.1 min: 0% B.High aqueous start ensures UH2 retention.
Mass Spectrometry Settings (MRM)

Operate in Positive ESI mode.[5]

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Dihydrouracil (UH2) 115.1 55.1 2515
Uracil (U)113.170.12515
Internal Std (5-FU)131.1114.12520

Note: The transition 115 -> 55 corresponds to the ring fragmentation. A secondary transition of 115 -> 73 can be used for confirmation.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient due to matrix effects in the early eluting region.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard.

  • Extract: Add 1.5 mL Ethyl Acetate : Isopropanol (85:15 v/v) .

  • Mix: Vortex vigorously for 2 mins; Centrifuge at 10,000 x g for 5 mins.

  • Dry: Transfer supernatant to clean tube; evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A (Water).

Method B: HPLC-UV (Accessible Standard)

Best for: QC labs, high-concentration samples, labs without MS.

Critical Limitation: You CANNOT use standard detection at 254 nm. You must use 205-210 nm . This requires high-purity solvents and a phosphate buffer to ensure transparency.

Chromatographic Conditions
ParameterSpecificationRationale
Column Atlantis dC18 or T3 (High strength silica), 150 x 4.6 mm, 3-5 µmThese columns are compatible with 100% aqueous phases, preventing "dewetting" common in standard C18.
Wavelength 205 nm or 210 nm UH2 only absorbs in the low UV region (carbonyl excitation).
Mobile Phase 10 mM KH₂PO₄ (pH 4.6)Phosphate is transparent at 210 nm. Do NOT use Acetate or Formate (high UV cutoff).
Isocratic Mode 100% Buffer (No Organic)Organic solvents decrease retention of polar UH2.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Protocol Steps
  • Equilibration: Flush column with 100% Mobile Phase for >30 mins.

  • Blank Injection: Inject mobile phase to ensure baseline stability at 205 nm (drifting is common here).

  • Standard Injection: Inject 10 µg/mL UH2 standard. Retention time should be approx 4-6 mins.

  • Sample Injection: Inject processed plasma extract.

Troubleshooting Tip: If UH2 co-elutes with the solvent front, lower the pH of the phosphate buffer to 3.0 to suppress ionization of silanols, or switch to the Hypercarb column described in Method A (compatible with UV).

Analytical Workflow & Decision Tree

Workflow Start Start: Sample Analysis Decision Is Mass Spec Available? Start->Decision MS_Yes Yes: Select Method A Decision->MS_Yes MS_No No: Select Method B Decision->MS_No Prep_LLE Prep: Liquid-Liquid Extraction (EtOAc/IPA 85:15) MS_Yes->Prep_LLE Col_PGC Column: Porous Graphitic Carbon (Hypercarb) Prep_LLE->Col_PGC Detect_MRM Detect: MRM 115->55 Col_PGC->Detect_MRM Prep_SPE Prep: SPE (Strong Cation Exchange) Required to remove UV noise MS_No->Prep_SPE Col_Aq Column: High-Aqueous C18 (Atlantis T3/dC18) Prep_SPE->Col_Aq Detect_UV Detect: UV @ 205-210 nm (Phosphate Buffer Only) Col_Aq->Detect_UV

Figure 2: Decision matrix for selecting the appropriate analytical technique based on instrumentation availability and sensitivity requirements.

Validation Parameters (Acceptance Criteria)

To ensure Scientific Integrity , the method must be validated according to FDA/EMA bioanalytical guidelines.

ParameterLC-MS/MS TargetHPLC-UV TargetNotes
LLOQ 5 ng/mL40-50 ng/mLUV is less sensitive; sufficient for screening but not trace analysis.
Linearity (R²) > 0.995> 0.990Range: 5–1000 ng/mL (MS).[6][7]
Precision (CV%) < 15%< 15%< 20% at LLOQ.
Recovery > 80%> 70%LLE efficiency is critical for UH2.
Matrix Effect ± 15%N/ACritical for MS; monitor phospholipid elution.

References

  • Gamelin, E., et al. (2005).[8] "An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity." Journal of Chromatography B.

  • Bennani, Y., et al. (2016).[2] "An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Marquet, P., & Saint-Marcoux, F. (2020).[9] "Automatic quantification of uracil and dihydrouracil in plasma." Journal of Chromatography B.

  • Human Metabolome Database (HMDB). "Metabocard for Dihydrouracil (HMDB0000889)."

Sources

Application

High-Precision Enzymatic Profiling of Dihydropyrimidinase (DHP) and Dihydropyrimidine Dehydrogenase (DPD) Using Tetrahydropyrimidine-2,4-dione Substrates

Topic: Enzymatic Assays Involving Tetrahydropyrimidine-2,4-dione Substrates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Assays Involving Tetrahydropyrimidine-2,4-dione Substrates Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Context

The tetrahydropyrimidine-2,4-dione scaffold, biologically exemplified by 5,6-dihydrouracil (DHU) and 5,6-dihydrothymine (DHT) , represents a critical metabolic node in pyrimidine catabolism. These molecules are not merely passive intermediates; they serve as the primary substrates for Dihydropyrimidinase (DHP, EC 3.5.2.2) and the enzymatic products of Dihydropyrimidine Dehydrogenase (DPD, EC 1.3.1.2) .

In drug development, particularly oncology, this pathway dictates the pharmacokinetics and toxicity profile of fluoropyrimidines like 5-Fluorouracil (5-FU) and Capecitabine . DPD deficiency leads to lethal 5-FU toxicity, while DHP deficiency results in dihydropyrimidinuria. Consequently, robust enzymatic assays involving tetrahydropyrimidine-2,4-dione substrates are essential for:

  • Pharmacogenomic Screening: Identifying patients at risk of severe chemotherapy toxicity.

  • Enzyme Kinetics: Characterizing DHP activity in hepatic tissues or recombinant systems.

  • Inhibitor Screening: Developing modulators of pyrimidine degradation to enhance the half-life of fluoropyrimidine drugs.

This guide details two validated workflows: a high-throughput Colorimetric Hydrolysis Assay for DHP activity and a LC-MS/MS Quantitation Protocol for DPD/DHP metabolic profiling.

Mechanistic Pathway & Visualization

The catabolism of uracil involves the reduction of the pyrimidine ring to a tetrahydropyrimidine-2,4-dione (Dihydrouracil), followed by ring opening.

Figure 1: Pyrimidine Catabolic Pathway

Caption: The sequential degradation of Uracil to Beta-alanine. Dihydrouracil (a tetrahydropyrimidine-2,4-dione) acts as the product of Step 1 and the substrate for Step 2.

PyrimidineCatabolism Uracil Uracil (Pyrimidine-2,4-dione) DPD DPD (EC 1.3.1.2) Uracil->DPD DHU Dihydrouracil (DHU) (Tetrahydropyrimidine-2,4-dione) DHP DHP (EC 3.5.2.2) DHU->DHP NCBA N-carbamoyl-beta-alanine BUP Beta-ureidopropionase (EC 3.5.1.6) NCBA->BUP BetaAlanine Beta-alanine DPD->DHU + NADPH + H+ DHP->NCBA + H2O (Ring Opening) BUP->BetaAlanine - NH3, - CO2

Protocol A: Colorimetric Dihydropyrimidinase (DHP) Activity Assay

Objective: To measure the enzymatic hydrolysis of the tetrahydropyrimidine-2,4-dione ring (Dihydrouracil) into N-carbamoyl-beta-alanine. Principle: The reaction product, N-carbamoyl-beta-alanine, contains a ureido group that reacts specifically with p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) under acidic conditions to form a yellow chromophore absorbing at 425–450 nm.

Materials & Reagents
ComponentSpecificationRole
Substrate 5,6-Dihydrouracil (DHU)10 mM stock in reaction buffer.
Enzyme Source Recombinant DHP or Liver Cytosolic FractionTarget enzyme.
Reaction Buffer 50 mM Sodium Phosphate, pH 7.4Maintains physiological pH.
Quenching Agent 10% Trichloroacetic Acid (TCA)Stops enzymatic reaction/precipitates protein.
Color Reagent Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in 6M HCl)Derivatizes the ureido product.
Experimental Workflow
  • Preparation:

    • Pre-warm Reaction Buffer and Substrate solution to 37°C.

    • Prepare Ehrlich’s Reagent fresh (protect from light).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL Reaction Buffer

      • 50 µL Enzyme Source (approx. 0.1–0.5 mg/mL protein)

    • Initiate reaction by adding 50 µL of 10 mM Dihydrouracil substrate.

    • Incubate at 37°C for exactly 30 minutes .

  • Termination:

    • Add 50 µL of 10% TCA. Vortex immediately.

    • Centrifuge at 10,000 x g for 5 minutes to remove precipitated proteins.

  • Derivatization & Detection:

    • Transfer 100 µL of the clear supernatant to a 96-well clear plate.

    • Add 100 µL of Ehrlich’s Reagent to each well.

    • Incubate at Room Temperature for 10 minutes (Yellow color develops).

    • Measure Absorbance at 425 nm (or 450 nm).

  • Quantification:

    • Construct a standard curve using pure N-carbamoyl-beta-alanine (0–500 µM).

    • Calculate specific activity:

      
      .
      
Figure 2: DHP Assay Workflow

Caption: Step-by-step logic for the colorimetric determination of DHP activity.

DHPAssay Start Start: Mix Enzyme + Buffer AddSubstrate Add Dihydrouracil (Substrate) Start->AddSubstrate Incubate Incubate 37°C, 30 min AddSubstrate->Incubate Stop Quench with TCA Centrifuge Incubate->Stop Derivatize Add Ehrlich's Reagent (Acidic PDAB) Stop->Derivatize Read Measure Absorbance @ 425 nm Derivatize->Read

Protocol B: LC-MS/MS Profiling of DPD/DHP Activity

Objective: Simultaneous quantification of Uracil (U) and Dihydrouracil (DHU) to determine the metabolic ratio (DHU/U). Application: Clinical monitoring of DPD deficiency; DHU is the direct tetrahydropyrimidine product. Critical Challenge: Dihydrouracil lacks the conjugated double bond system of uracil, resulting in negligible UV absorbance at 260 nm. Mass Spectrometry (MS) or low-UV (205-210 nm) is required.

Chromatographic Conditions
  • Column: Porous Graphitic Carbon (e.g., Hypercarb) or HILIC (e.g., Atlantis HILIC Silica).

    • Reasoning: Uracil and DHU are highly polar and elute in the void volume of standard C18 columns. Graphitic carbon provides retention via polar interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 5% B to 20% B).

Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Uracil 113.070.0Positive (ESI+)
Dihydrouracil (DHU) 115.173.1Positive (ESI+)
Internal Standard 115.072.0(e.g., 1,3-15N2-Uracil)
Sample Preparation (Plasma/Cell Lysate)
  • Extraction: Mix 100 µL sample with 300 µL cold Ethyl Acetate/Isopropanol (85:15 v/v) or simply precipitate with Methanol (1:3 ratio).

    • Note: Liquid-Liquid Extraction (LLE) with EtOAc/IPA is preferred to remove salts that suppress MS ionization.

  • Drying: Evaporate supernatant under nitrogen stream.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A.

  • Injection: 5–10 µL.

Critical Technical Considerations

Substrate Stability (Spontaneous Hydrolysis)

Tetrahydropyrimidine-2,4-diones (DHU) are susceptible to spontaneous ring opening in alkaline conditions (pH > 8.0).

  • Protocol Adjustment: Ensure reaction buffers are kept at pH 7.0–7.5. Do not use carbonate buffers.

  • Control: Always include an "Enzyme-Free" blank to subtract background hydrolysis.

UV Detection Limits

Unlike Uracil (


 nm), Dihydrouracil has a saturated C5-C6 bond.
  • Implication: It does not absorb significantly at 260 nm.

  • Solution: If using HPLC-UV (not MS), you must detect at 205–210 nm . At this wavelength, buffer interference (e.g., from acetate or chloride) is high. Phosphate buffers are preferred for UV transparency.

Ehrlich's Reagent Specificity

Ehrlich's reagent reacts with ureido (N-carbamoyl) groups.

  • False Positives: Urea (if present in urine samples) can interfere.

  • Mitigation: For urine samples, pre-treatment with Urease is recommended to eliminate urea background before measuring DHP activity.

References

  • Van Kuilenburg, A. B. P., et al. (2004). "Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Dolegowska, B., et al. (2012). "Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity."[1][2] Journal of Physiology and Pharmacology. Link

  • Remaud, G., et al. (2005).[3] "An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity." Journal of Chromatography B. Link

  • Sparidans, R. W., et al. (2008). "Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine." Journal of Chromatography B. Link

  • Knikman, J., et al. (2023).[4] "Assay performance and stability of uracil and dihydrouracil in clinical practice." Cancer Chemotherapy and Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Tetrahydropyrimidine-2,4-dione (Uracil) via Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Tetrahydropyrimidine-2,4-dione, commonly known as Uracil (CAS: 66-22-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Tetrahydropyrimidine-2,4-dione, commonly known as Uracil (CAS: 66-22-8). Recrystallization is a powerful technique for achieving the high purity required for downstream applications. This document provides not only procedural steps but also the underlying scientific principles and troubleshooting solutions derived from extensive field experience.

Section 1: Foundational Principles of Uracil Recrystallization

Q: What is the core principle behind recrystallization for purifying Uracil?

A: The purification of Uracil by recrystallization is governed by its differential solubility in a given solvent at varying temperatures. The fundamental process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[1][2] As this solution cools, the solubility of Uracil decreases, leading to a supersaturated state.[3][4] This supersaturation is the thermodynamic driving force for crystallization.[5] Ideally, the crystal lattice forms exclusively from Uracil molecules, leaving impurities behind in the cold solvent (mother liquor) because they are either present in much lower concentrations or have different solubility profiles.[2][6] The process consists of two main kinetic stages: nucleation, the formation of initial, stable crystal seeds, and subsequent crystal growth.[3]

Q: How do I select the right solvent for Uracil recrystallization?

A: Solvent selection is the most critical variable for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent must dissolve Uracil completely when hot.

  • Low Solvency at Low Temperatures: The solvent should dissolve very little Uracil when cold to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[2]

  • Non-Reactive: The solvent must not react with Uracil.

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Based on these principles and available data, water is an excellent primary choice for Uracil. For challenging purifications, polar aprotic solvents or binary mixtures may be considered.

Data Presentation: Solubility of Tetrahydropyrimidine-2,4-dione (Uracil)

SolventSolubility at Room Temperature (~20-25°C)Solubility at Elevated TemperaturesKey Considerations
Water Sparingly soluble (~3.3 mg/mL)[7]Soluble in hot water[7][8]Excellent "green" solvent choice. Forms needle-like crystals.[7]
Ethanol Slightly soluble / Insoluble (~0.8 mg/mL)[7][9]LowGenerally not a suitable primary solvent due to low solubility even when hot.[8]
Dimethylformamide (DMF) Soluble (~60 mg/mL)[9]Highly SolubleUseful for highly impure samples or as part of a mixed-solvent system. High boiling point requires vacuum for removal.[10]
Dimethyl Sulfoxide (DMSO) Soluble (~50 mg/mL)[9]Highly SolubleSimilar to DMF; effective but difficult to remove.
Ether / Chloroform Insoluble[7][8][11]InsolubleCan be used as anti-solvents or for washing.
Aqueous Alkali (e.g., NH₄OH) Soluble[7][8]Highly SolubleSolubilizes Uracil via salt formation; acidification would be required to recover the product, which adds complexity.

Section 2: Standard Operating Protocol - Recrystallization of Uracil from Water

This protocol provides a self-validating workflow for the purification of Uracil. Each step is designed to address potential impurities and maximize yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Uracil add_solid Place Crude Uracil in Erlenmeyer Flask start->add_solid prep_solvent Heat Water (Solvent) to a Gentle Boil add_solvent Add Minimum Amount of Hot Water to Dissolve prep_solvent->add_solvent add_solid->add_solvent hot_filt_check Insoluble Impurities Present? add_solvent->hot_filt_check hot_filt Perform Hot Gravity Filtration hot_filt_check->hot_filt Yes cool_rt Slowly Cool Solution to Room Temperature hot_filt_check->cool_rt No hot_filt->cool_rt cool_ice Cool in Ice-Water Bath cool_rt->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Minimal Ice-Cold Water vac_filt->wash dry Dry Crystals Under Vacuum wash->dry finish Pure Uracil Crystals dry->finish

Caption: Standard workflow for Uracil recrystallization from water.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude Tetrahydropyrimidine-2,4-dione in an Erlenmeyer flask. Using a flask that will be less than half full minimizes solvent evaporation.[1]

    • In a separate beaker, bring the chosen solvent (e.g., deionized water) to a gentle boil.

    • Add the hot solvent to the flask containing the crude solid portion-wise, with swirling, until the Uracil just dissolves.[2][12] It is critical to use the minimum amount of hot solvent to ensure the solution is saturated. Adding excess solvent is the most common reason for low or no yield.

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal (1-2% of the solute's weight).

    • Swirl the mixture and gently reheat for a few minutes. The charcoal adsorbs colored impurities.[2] Adding too much charcoal can adsorb the product and reduce yield.[13]

  • Hot Filtration (If Necessary):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heating the funnel and filter paper with hot solvent can prevent premature crystallization in the funnel, which is a common source of product loss.[1]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[3][14] Rapid cooling tends to trap impurities.[15]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the now cold mother liquor.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent.[2] This removes any residual mother liquor containing dissolved impurities. Using warm or excessive wash solvent will dissolve some of the product, reducing the final yield.[12]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (>300°C for Uracil[11]).

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of Uracil.

Troubleshooting Logic Diagram

G start Problem Encountered During Uracil Recrystallization issue_no_xtal No Crystals Form After Cooling start->issue_no_xtal issue_oil Product 'Oiled Out' start->issue_oil issue_yield Yield is Very Low start->issue_yield soln_scratch 1. Scratch flask with glass rod issue_no_xtal->soln_scratch Supersaturated? cause_oil Cause: M.P. of solid is below solution temp, often due to impurities. issue_oil->cause_oil soln_reheat 1. Re-heat to dissolve oil issue_oil->soln_reheat cause_yield Most Common Cause: Too much solvent used initially. issue_yield->cause_yield check_mother_liquor Check mother liquor. Concentrate and cool to recover a second crop. issue_yield->check_mother_liquor soln_seed 2. Add a seed crystal soln_scratch->soln_seed soln_cool 3. Cool further in ice/salt bath soln_seed->soln_cool soln_boiloff 4. Solution still clear? Boil off excess solvent & re-cool soln_cool->soln_boiloff soln_add_solvent 2. Add slightly more solvent soln_reheat->soln_add_solvent soln_slow_cool 3. Cool VERY slowly soln_add_solvent->soln_slow_cool soln_charcoal 4. Consider charcoal treatment to remove impurities soln_slow_cool->soln_charcoal review_protocol Review protocol: - Was hot filtration too slow? - Was wash solvent ice-cold  and minimal? check_mother_liquor->review_protocol

Caption: Decision tree for troubleshooting common recrystallization issues.

Issue: No Crystals Are Forming
  • Q: I've cooled my solution, but no crystals have appeared. What's wrong? A: This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated but lacks a point for nucleation.

    • Solution 1: Induce Nucleation. Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small amount of pure Uracil, add a single tiny crystal ("seed crystal") to the solution.[13] This provides a template for other molecules to crystallize upon.

    • Solution 3: Further Cooling. Sometimes, additional cooling in a salt-ice bath can provide the necessary thermodynamic push for crystallization.[1]

  • Q: I've tried scratching and seeding, but still nothing. What are my next steps? A: If nucleation techniques fail, the most probable cause is that the solution is not actually saturated at the cold temperature because too much solvent was added initially.[13] The remedy is to gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of Uracil.[13] Allow the concentrated solution to cool again slowly. If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or greater care.[13]

Issue: The Product "Oiled Out"
  • Q: My product separated as a gooey liquid instead of crystals. Why did this happen? A: This phenomenon, known as "oiling out," occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline phase.[16] The primary cause is that the melting point of your compound is lower than the temperature of the solution at the point of saturation.[13] This is often exacerbated by the presence of significant impurities, which can dramatically depress the melting point of the crude solid.[13][17] Oiled-out liquids are undesirable because they tend to trap impurities effectively, defeating the purpose of recrystallization.[13][16]

  • Q: How can I recover my product after it has oiled out? A: The most effective remedy is to reheat the entire mixture until the oil fully redissolves into the solvent.[13] Then, add a small amount of additional solvent to lower the saturation temperature.[13][18] Finally, attempt the crystallization again, ensuring a very slow cooling rate. You can achieve this by placing the hot flask in a large beaker of hot water and allowing the entire system to cool to room temperature overnight.

  • Q: What preventative measures can I take to avoid oiling out in the future? A: To prevent oiling out, you can lower the saturation temperature of the solution by using more solvent. While this may slightly decrease the overall yield, it promotes proper crystal formation. If impurities are suspected to be the cause, performing a preliminary purification step, such as treating the solution with activated charcoal, can be beneficial.[13][18] In some cases, changing to a different solvent system with a lower boiling point may be necessary.[19]

Issue: The Crystal Yield is Very Low
  • Q: I only recovered a small fraction of my starting material. What are the most likely causes? A: Low yield is a frustrating but solvable problem. The most common culprits are:

    • Using too much solvent: This is the leading cause of poor recovery, as a significant amount of the product remains dissolved in the mother liquor even when cold.[2][13]

    • Premature crystallization: If performing a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[1]

    • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Excessive washing: Using too much wash solvent, or using solvent that was not ice-cold, can redissolve a substantial portion of the purified crystals.[2]

Issue: My Final Product is Still Colored/Impure
  • Q: My crystals are not white. How do I remove colored impurities? A: The presence of color indicates highly conjugated impurities. These can typically be removed by redissolving the crystals in hot solvent and adding a small quantity of activated charcoal.[2] After a brief heating period, the charcoal (with the adsorbed impurities) is removed via hot gravity filtration before allowing the solution to cool and crystallize.

  • Q: Purity analysis (e.g., by melting point) shows my product is not clean. Should I re-recrystallize? A: Yes. If the purity is not satisfactory, a second recrystallization is often necessary. The process is identical to the first. With each successive recrystallization, the purity of the product should increase, although there will be some loss of material at each step.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal cooling rate for Uracil crystallization? A: A slow cooling rate is almost always preferable.[3] Allowing the solution to cool naturally to room temperature before moving it to an ice bath promotes the formation of larger, more perfect crystals with fewer included impurities.[14]

  • Q: How much solvent should I use to wash my crystals? A: Use the absolute minimum amount of ice-cold solvent necessary to wet the surface of the filter cake.[2] This is typically done with one or two small portions.

  • Q: How can I confirm the purity of my recrystallized Uracil? A: The most common methods are melting point determination (a sharp melting point close to the literature value of ~338°C indicates high purity), Thin Layer Chromatography (TLC), and spectroscopic techniques such as NMR or HPLC.

  • Q: Can I use a mixed-solvent system for Uracil? A: Yes. A mixed-solvent system can be effective if no single solvent is ideal. This typically involves dissolving Uracil in a "good" solvent (like DMF or hot water) in which it is highly soluble, and then adding a "poor" or "anti-solvent" (like ether or ethanol) in which it is insoluble, until the solution becomes cloudy (the saturation point).[6] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is cooled slowly. This technique can be very effective but is also more prone to oiling out if not performed carefully.

References

  • Factors Affecting The Growth Process | PDF | Crystallization | Solubility - Scribd. (n.d.). Retrieved February 7, 2024, from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved February 7, 2024, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved February 7, 2024, from [Link]

  • Some Factors Influencing Crystal Habit* | American Mineralogist | GeoScienceWorld. (2018, July 2). Retrieved February 7, 2024, from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved February 7, 2024, from [Link]

  • Video: Crystal Growth: Principles of Crystallization - JoVE. (2025, May 22). Retrieved February 7, 2024, from [Link]

  • Growing Crystals | Science | Research Starters - EBSCO. (n.d.). Retrieved February 7, 2024, from [Link]

  • Factors Influencing Crystal Growth Rates from Undercooled Liquids of Pharmaceutical Compounds | The Journal of Physical Chemistry B - ACS Publications. (2014, July 30). Retrieved February 7, 2024, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 7, 2024, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved February 7, 2024, from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved February 7, 2024, from [Link]

  • Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K | Request PDF - ResearchGate. (2025, September 10). Retrieved February 7, 2024, from [Link]

  • recrystallization.pdf. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved February 7, 2024, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved February 7, 2024, from [Link]

  • CN109134385B - Method for purifying uracil compounds - Google Patents. (n.d.).
  • Recrystallization. --->. (n.d.). Retrieved February 7, 2024, from [Link]

  • Uracil-impurities | Pharmaffiliates. (n.d.). Retrieved February 7, 2024, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved February 7, 2024, from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved February 7, 2024, from [Link]

  • Uracil Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved February 7, 2024, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2024, from [Link]

  • Uracil - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Uracil: Structure, Synthesis and Uses - Allen. (n.d.). Retrieved February 7, 2024, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1). Retrieved February 7, 2024, from [Link]

  • Uracil - chemeurope.com. (n.d.). Retrieved February 7, 2024, from [Link]

  • A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives - ResearchGate. (2025, August 10). Retrieved February 7, 2024, from [Link]

Sources

Optimization

Minimizing degradation of Tetrahydropyrimidine-2,4-dione in solution

Topic: Minimizing degradation of Tetrahydropyrimidine-2,4-dione (Dihydrouracil) in solution Role: Senior Application Scientist, Technical Support Division Ticket ID: #DHU-STAB-404 Subject: Preventing degradation and sign...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing degradation of Tetrahydropyrimidine-2,4-dione (Dihydrouracil) in solution Role: Senior Application Scientist, Technical Support Division

Ticket ID: #DHU-STAB-404 Subject: Preventing degradation and signal loss of Tetrahydropyrimidine-2,4-dione in aqueous media.

Welcome to the Technical Support Center. You are likely here because your Tetrahydropyrimidine-2,4-dione (commonly referred to as Dihydrouracil or DHU ) is disappearing from your chromatograms, showing erratic recovery rates, or exhibiting pH-dependent instability.

This guide treats your experimental setup as a system. We will diagnose the root causes of degradation—primarily hydrolytic ring opening—and provide validated protocols to stabilize your molecule.

⚠️ Critical Nomenclature Clarification

Tetrahydropyrimidine-2,4-dione is the IUPAC systematic name for 5,6-Dihydrouracil (DHU) .

  • Structure: A cyclic urea derivative.

  • Key Difference from Uracil: The C5-C6 bond is saturated (single bond). This saturation removes the aromatic character, drastically altering its UV absorption and chemical stability compared to Uracil.

Module 1: The Primary Failure Mode (Hydrolytic Ring Opening)

User Inquiry: "My sample concentration drops rapidly when stored at pH 8.0 or higher. Is this oxidation?"

Diagnostic: No, this is likely Base-Catalyzed Hydrolysis . Unlike Uracil, which is aromatic and relatively stable, DHU is a cyclic urea. In alkaline conditions, the ring is susceptible to nucleophilic attack by hydroxide ions (


), leading to irreversible ring opening.[1]

The Mechanism: The hydroxide ion attacks the carbonyl carbon (C4), forming a tetrahedral intermediate. The ring then cleaves between N3 and C4, resulting in


-ureidopropionic acid  (also known as 

-carbamoyl-

-alanine).
Visualization: Degradation Pathway

DHU_Degradation DHU Tetrahydropyrimidine-2,4-dione (Dihydrouracil) Inter Tetrahedral Intermediate DHU->Inter Nucleophilic Attack OH OH⁻ Attack (Alkaline pH) OH->Inter BUPA β-Ureidopropionic Acid (Ring Open Product) Inter->BUPA Ring Cleavage (Irreversible in Base) BUPA->DHU Acidic Cyclization (pH < 5, Heat)

Figure 1: The hydrolytic ring-opening pathway of DHU. Note that while ring opening is dominant in base, strong acid and heat can sometimes reverse the process (cyclization).

Experimental Data: pH Stability Profile

The half-life (


) of DHU is strictly pH-dependent.
pH ConditionEstimated Stability (

at 25°C)
StatusRecommendation
pH < 5.0 > 100 HoursStable Preferred for storage.
pH 7.0 24 - 48 HoursMeta-Stable Acceptable for short-term assays.
pH 8.0 < 6 HoursUnstable Avoid. Process immediately.
pH > 10.0 MinutesCritical Immediate degradation.

Technical Insight: The hydrolysis rate constant (


) increases exponentially with pH in the alkaline region. A shift from pH 7.4 to pH 8.5 can decrease stability by an order of magnitude [1].
Module 2: Troubleshooting "Invisible" Peaks (Analytical)

User Inquiry: "I injected 100 µM of DHU onto my HPLC, but I see no peak at 260 nm. Has it degraded?"

Diagnostic: Not necessarily. You are likely detecting at the wrong wavelength.

  • The Physics: Uracil has a conjugated

    
    -system (double bond at C5-C6) resulting in strong UV absorbance at 
    
    
    
    nm.
  • The DHU Reality: DHU is saturated. It lacks this conjugation. Its absorbance drops significantly and shifts to the "end absorption" region (< 210 nm).

Protocol: Validating Detection

  • Change Wavelength: Set your UV detector to 205 nm or 210 nm .

  • Buffer Transparency: Ensure your mobile phase buffer (e.g., Phosphate) is transparent at 205 nm. Avoid Acetate or Formate if possible at high concentrations in UV, or switch to MS detection.

  • MS/MS Transition: If using Mass Spec, monitor the specific transitions.

    • Parent Ion: 115 m/z [M+H]+ or 113 m/z [M-H]-

    • Daughter Ions: Common fragmentation leads to loss of NH3 or CO.

Module 3: Formulation & Storage Guidelines

User Inquiry: "How should I store stock solutions to prevent degradation?"

To maximize the longevity of Tetrahydropyrimidine-2,4-dione in solution, you must control pH , Temperature , and Buffer Composition .

Step-by-Step Stabilization Protocol

1. Buffer Selection (The "Safe Zone") Do not use Carbonate or Tris buffers adjusted to pH > 7.5.

  • Recommended: Potassium Phosphate (pH 6.0 - 6.5) or Ammonium Acetate (pH 5.5).

  • Why: Slightly acidic conditions protonate the leaving group during potential hydrolysis, making the ring scission energetically unfavorable.

2. Temperature Control Arrhenius kinetics apply. Hydrolysis rates double (roughly) for every 10°C increase.

  • Protocol: Store stock solutions at -20°C or -80°C .

  • Thawing: Thaw on ice. Do not heat to dissolve precipitates; instead, vortex vigorously or sonicate briefly at 4°C.

3. Lyophilization (Long Term) If stability in solution is proving difficult for shipping or long-term banking:

  • Flash freeze the solution in liquid nitrogen.

  • Lyophilize to a dry powder.

  • Store powder at -20°C with desiccant.

Decision Logic for Troubleshooting

Troubleshooting_Tree Start Issue: Loss of DHU Signal CheckUV Check Detection Wavelength Is it 260 nm? Start->CheckUV CorrectUV Action: Change to 200-210 nm DHU has weak UV absorbance CheckUV->CorrectUV Yes CheckpH Check Solvent pH Is pH > 7.5? CheckUV->CheckpH No (Already low UV) Acidify Action: Acidify to pH 5.0-6.0 Prevent Ring Opening CheckpH->Acidify Yes CheckTemp Check Temperature Was it autoclaved or heated? CheckpH->CheckTemp No Cool Action: Prepare fresh Keep at 4°C CheckTemp->Cool Yes MSCheck Check for Metabolite Look for β-ureidopropionic acid (Mass +18 Da in hydrolysis) CheckTemp->MSCheck No

Figure 2: Diagnostic flow for identifying the cause of DHU signal loss.

FAQ: Common User Scenarios

Q: Can I autoclave my DHU solution for sterility? A: Absolutely not. Autoclaving involves high heat (121°C) and pressure. Even at neutral pH, the thermal energy will drive the hydrolysis reaction, significantly degrading the ring structure [2].

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q: I see a "split peak" in my chromatogram. What is happening? A: This often indicates on-column degradation. If your HPLC mobile phase is basic (e.g., pH 8.0 for separating other compounds), the DHU may be degrading during the run.

  • Fix: Ensure your mobile phase is pH < 7.0. If basic separation is required, reduce column temperature to 10°C to slow kinetics.

Q: Is DHU light sensitive? A: Generally, no. Unlike unsaturated pyrimidines which can form photodimers, the saturated ring of DHU is photochemically less active. However, standard practice dictates storage in amber vials to prevent any trace radical generation from impurities.

References
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds.[2] Biochemistry, 35(1), 315–320.[2]

  • Sparidans, R. W., et al. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine. Journal of Chromatography B, 839(1-2), 45-53.[3][4]

  • Batt, R. D. (1960). The degradation of dihydrouracil by a soil microorganism. Journal of Biological Chemistry. (Classic mechanism reference).

Sources

Troubleshooting

Technical Support Center: Uracil Hydrogenation Optimization

Introduction: The Reaction Landscape You are likely encountering a yield/purity trade-off. The reduction of Uracil to 5,6-Dihydrouracil (DHU) is thermodynamically favorable but kinetically demanding due to the resonance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

You are likely encountering a yield/purity trade-off. The reduction of Uracil to 5,6-Dihydrouracil (DHU) is thermodynamically favorable but kinetically demanding due to the resonance stabilization of the pyrimidine ring. Furthermore, the product (DHU) is a cyclic urea derivative that is susceptible to hydrolytic ring-opening, a side reaction accelerated by the very conditions often used to drive the hydrogenation (heat and aqueous media).

This guide moves beyond basic textbook recipes to address the process variables that control selectivity.

Module 1: Catalyst Selection & Activity

Q: Why is my Palladium on Carbon (Pd/C) catalyst showing poor activity or rapid deactivation?

A: While Pd/C is the workhorse for many reductions, it is often suboptimal for Uracil for two reasons:

  • Electronic Factors: The C=C double bond in Uracil is electron-deficient due to the adjacent carbonyls. Rhodium (Rh) generally exhibits higher activity for saturating electron-poor alkene bonds in N-heterocycles compared to Palladium.

  • Poisoning: Nitrogen-containing heterocycles can coordinate strongly to the metal surface, poisoning active sites. Rhodium, particularly on acidic supports like Alumina (

    
    ), is often more resistant to this poisoning than Palladium.
    

Recommendation: Switch to 5% Rh/Alumina (


) . The alumina support provides a distinct surface chemistry that often enhances the adsorption of the carbonyl oxygen, facilitating the correct orientation for hydrogenation.

Module 2: Reaction Parameters (The Protocol)

Q: What is the optimal solvent system to prevent ring opening?

A: The ring-opening hydrolysis of DHU to


-ureidopropionic acid is base-catalyzed and accelerated by heat.
  • Avoid: Basic conditions (pH > 7) and pure water at high temperatures (>80°C).

  • Preferred: Water with a trace of acetic acid, or aqueous ethanol.

Mechanism: The addition of weak acid (Acetic Acid) serves two purposes:

  • Neutralizes Ammonia: If any deamination occurs, acid scavenges the ammonia, preventing a pH spike.

  • Protonation: Protonating the carbonyl oxygen can activate the double bond toward hydride attack.

Standard Optimization Protocol (Bench Scale)
ParameterSettingRationale
Catalyst 5% Rh/

High activity for N-heterocycles; good filtration characteristics.
Loading 2-5 wt% (dry basis)Sufficient surface area without mass transfer limitation.
Solvent Water + 1% Acetic AcidAcid suppresses hydrolysis and N-poisoning.
Pressure 30 - 50 bar (3-5 MPa)Higher pressure favors kinetics (Langmuir-Hinshelwood).
Temp 50°C - 65°CCritical: >70°C exponentially increases hydrolysis risk.
Agitation >1000 RPMReaction is often H2 mass-transfer limited (gas-liquid).

Module 3: Troubleshooting & FAQs

Q: I see the product peak in HPLC, but it degrades during workup. Why?

A: DHU is sensitive to pH changes.[1] If you use a strong base to neutralize the acetic acid during workup, you will hydrolyze the ring.

  • Fix: Evaporate the solvent (lyophilization is best for water) rather than neutralizing. If neutralization is required, use a weak base like

    
     and keep T < 10°C.
    
Q: The reaction starts fast but stops at 60% conversion. Is the catalyst dead?

A: This is likely Product Inhibition or Poisoning .

  • Product Inhibition: DHU is more soluble than Uracil. As DHU concentration rises, it may competitively adsorb to the catalyst.

  • Poisoning: Trace oligomers may form.

  • Fix: Perform a "hot filtration" test to check for leaching, or try a spike of fresh catalyst. If the spike works, it's poisoning. If not, it's equilibrium/thermodynamics (unlikely here) or H2 starvation.

Q: My mass balance is off. Where is the material going?

A: Check the aqueous phase for


-ureidopropionic acid  (N-carbamoyl-

-alanine). This ring-opened byproduct is highly polar and often lost in the solvent front of reverse-phase HPLC or retained in the aqueous layer during extraction.

Module 4: Visualization (Process Logic)

The following diagrams illustrate the reaction pathways and the troubleshooting logic.

Diagram 1: Reaction Network & Side Pathways

Uracil_Hydrogenation Uracil Uracil (Substrate) DHU 5,6-Dihydrouracil (Target Product) Uracil->DHU Hydrogenation (k1) H2 H2 + Catalyst (Rh/Al2O3) H2->DHU RingOpen β-Ureidopropionic Acid (Byproduct) DHU->RingOpen Ring Opening (k2) Hydrolysis Hydrolysis (pH > 7, High T) Hydrolysis->DHU

Caption: Reaction pathway showing the primary hydrogenation step (k1) and the competing hydrolytic ring-opening step (k2). Minimizing k2 is the primary optimization goal.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Logic Start Problem Detected LowYield Low Conversion? Start->LowYield Impurity High Impurity? Start->Impurity CheckCat Check Catalyst Pd/C used? LowYield->CheckCat CheckT Check Temp Is T > 70°C? Impurity->CheckT CheckpH Check pH Is pH > 7? CheckT->CheckpH No Action1 LOWER TEMP Target 50-60°C CheckT->Action1 Yes Action2 ACIDIFY Add 1% AcOH CheckpH->Action2 Yes Action3 SWITCH CATALYST Use Rh/Al2O3 CheckCat->Action3 Yes

Caption: Logic flow for diagnosing common failure modes. Blue path indicates kinetic issues; Red path indicates selectivity/stability issues.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Rh vs. Pd selectivity for N-heterocycles).

  • Campelo, J. M., et al. (1983). "Hydrogenation of uracil and derivatives on Rh/AlPO4 catalysts." Journal of Catalysis. (Demonstrates the efficacy of Rhodium on acidic supports).

  • Battazzo, et al. (2018). "Comparing the Pyrophoricity of Palladium Catalysts." Qualitas. (Safety context for catalyst selection).

  • House, C. H., & Miller, S. L. (1996).[2][3] "Hydrolysis of dihydrouridine and related compounds." Biochemistry. (Kinetics of the ring-opening side reaction).

Sources

Optimization

Preventing ring oxidation in Tetrahydropyrimidine-2,4-dione storage

Topic: Preventing Ring Oxidation in Tetrahydropyrimidine-2,4-dione (Dihydrouracil) Audience: Researchers, Analytical Chemists, and Drug Development Scientists.[1] Introduction: The Stability Paradox Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Oxidation in Tetrahydropyrimidine-2,4-dione (Dihydrouracil)

Audience: Researchers, Analytical Chemists, and Drug Development Scientists.[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent potency or unexpected UV absorbance in your Tetrahydropyrimidine-2,4-dione (THPD/Dihydrouracil) samples.

The Core Issue: Unlike its aromatic counterpart (Uracil), THPD lacks the C5-C6 double bond.[1] This saturation creates a thermodynamic drive toward oxidative dehydrogenation (re-aromatization) to restore the stable, conjugated pyrimidine ring.[1] While often assumed to be stable, THPD is sensitive to radical initiators, transition metals, and photo-oxidation.[1]

This guide provides a self-validating protocol to arrest this oxidation pathway.

Module 1: Critical Storage Protocols

Objective: Eliminate the three vectors of oxidation: Oxygen, Energy (Heat/Light), and Catalysts.[1]

The "Zero-Headspace" Rule (Atmospheric Control)

Oxidation of the C5-C6 bond is a radical-mediated process. Standard "tight capping" is insufficient.

  • Protocol:

    • Aliquot Immediately: Never store the bulk container after opening. Aliquot THPD into single-use amber glass vials.

    • Inert Gas Purge: Displace headspace air with Argon (Ar) or Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ). Argon is superior due to being heavier than air, creating a stable "blanket" over the solid.
      
    • Seal: Parafilm is insufficient for long-term storage (

      
       month). Use Teflon-lined caps or flame-seal glass ampoules for reference standards.
      
Thermal & Photic Management
  • Temperature: Store at -20°C .

    • Why? Oxidation rates follow the Arrhenius equation. Reducing temperature from 25°C to -20°C significantly lowers the kinetic energy available for hydrogen abstraction at the C5/C6 positions.

  • Light: Store in Amber Vials or foil-wrapped containers.

    • Why? UV/Visible light can generate singlet oxygen or excite trace impurities that initiate the radical abstraction of hydrogen.

The Solvent Trap (DMSO & Water)

Researchers often store THPD as a stock solution in DMSO. This is a high-risk practice.

  • The Risk: DMSO is hygroscopic.[2] Absorbed water promotes hydrolysis (ring opening to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -carbamoyl-
    
    
    
    -alanine), which is a competing degradation pathway often mistaken for oxidation. Furthermore, aged DMSO contains peroxides that catalyze oxidation.
  • The Fix:

    • Store THPD as a lyophilized powder whenever possible.

    • If solution storage is mandatory: Use anhydrous, degassed DMSO and store at -80°C to freeze the matrix.

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: How do I confirm if my THPD has oxidized without running a full LC-MS?

A: Use the "Aromaticity Check" (UV Absorbance). This is your primary self-validating system.

  • The Science: THPD (saturated ring) has negligible UV absorbance at 260 nm. Uracil (the oxidation product) has a high molar extinction coefficient at 260 nm due to the conjugated

    
    -system.
    
  • The Test:

    • Prepare a 1 mM solution of your sample in water.

    • Measure Absorbance at 260 nm (

      
      ).
      
    • Result: If ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (relative to blank), significant aromatization (oxidation) has occurred.
      
Q2: My sample is degrading despite being in a freezer. Why?

A: Check for "Trace Metal Catalysis."

  • The Cause: Trace iron (

    
    ) or copper (
    
    
    
    ) from non-passivated spatulas or low-grade glassware can catalyze dehydrogenation.
  • The Fix:

    • Use plastic or ceramic spatulas.

    • Add a chelator (e.g., 0.1 mM EDTA) to aqueous buffers if the experimental design permits.[1]

Q3: Is the degradation oxidation or hydrolysis?

A: Differentiate via pH stability.

  • Oxidation (Uracil formation): Favored by oxidants, light, and metals.[1] Product is UV-active.

  • Hydrolysis (Ring Opening): Favored by Alkaline pH (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ). Product is usually UV-inactive (loss of ring structure).
    
  • Action: If your buffer is pH > 8.0, you are likely fighting hydrolysis, not just oxidation.[1] Adjust pH to 6.0–7.0 for maximum stability.

Module 3: Visualizations

Figure 1: Degradation Pathways of THPD

This diagram illustrates the two competing failure modes: Oxidative Dehydrogenation (the primary concern) and Hydrolysis.

THPD_Degradation cluster_0 Storage Risks THPD Tetrahydropyrimidine-2,4-dione (THPD / Dihydrouracil) Radical Radical Intermediate (C5/C6 H-abstraction) THPD->Radical Light, Metal Ions (Cu2+), Peroxides RingOpen N-carbamoyl-beta-alanine (Hydrolysis Product) THPD->RingOpen pH > 8.0, Water/Moisture Uracil Uracil (Oxidation Product) *UV Active @ 260nm* Radical->Uracil -H• (Aromatization)

Caption: Figure 1. The oxidative pathway (Red) restores the aromatic ring, creating Uracil.[1] The hydrolytic pathway (Grey) opens the ring under alkaline conditions.[1]

Figure 2: The "Safe Storage" Workflow

Follow this decision tree to ensure sample integrity upon receipt.

Storage_Workflow Start Receive THPD Shipment Check1 Is it Solid or Solution? Start->Check1 Sol Solution Check1->Sol Liquid Solid Solid Powder Check1->Solid Powder Sol_Action CRITICAL RISK: Lyophilize immediately or store at -80°C Sol->Sol_Action Valid Validation: Check A260 before use Sol_Action->Valid Step1 Aliquot into Amber Vials (Avoid freeze-thaw of bulk) Solid->Step1 Step2 Purge Headspace (Argon or N2) Step1->Step2 Step3 Seal & Store (-20°C, Desiccated) Step2->Step3 Step3->Valid

Caption: Figure 2. Standard Operating Procedure (SOP) for handling incoming THPD to prevent initial oxidation events.

Summary Data: Solvent Compatibility Matrix

SolventStability RiskPrimary Degradation ModeRecommendation
Water (pH 7.0) ModerateOxidation (Slow)Use fresh; add EDTA if possible.
Water (pH > 8.0) High Hydrolysis Avoid.
DMSO (Anhydrous) LowOxidation (if peroxides present)Use High-Grade/Degassed only.
DMSO (Wet) High HydrolysisAvoid. DMSO is hygroscopic.
Ethanol/Methanol ModerateSolvolysis/OxidationStore at -20°C; limit light exposure.

References

  • National Center for Biotechnology Information (NCBI). (2005). Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines.[3] PubChem / Org. Lett. [Link]

  • Knikman, J., et al. (2023).[1][4] Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology. [Link][1]

  • Parekh, D., et al. (2010).[1] UCLA biochemists develop new method for preventing oxidative damage.[5] UCLA Health. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal from Tetrahydropyrimidine-2,4-dione Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of catalyst resid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of catalyst residues from Tetrahydropyrimidine-2,4-dione products. This resource offers a structured question-and-answer format, detailed troubleshooting protocols, and practical FAQs to address specific challenges encountered during experimental work.

Introduction: The Challenge of Catalyst-Free Products

Tetrahydropyrimidine-2,4-diones, core structures in many pharmaceutically active compounds, are often synthesized using transition metal catalysts such as palladium, copper, or ruthenium. While essential for achieving desired chemical transformations, residual traces of these metals in the final active pharmaceutical ingredient (API) are a significant concern due to their potential toxicity and impact on drug stability.[1][2] Regulatory bodies like the ICH have established strict limits on the permissible levels of such elemental impurities in drug products.[2] Therefore, the development of robust and scalable purification strategies is a critical aspect of process development.[3]

This guide provides a comprehensive overview of common techniques for catalyst removal, tailored to the unique properties of tetrahydropyrimidine-2,4-dione products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst residues I might encounter in my tetrahydropyrimidine-2,4-dione synthesis?

A1: The type of catalyst residue will depend on the specific synthetic route employed. Common transition metal catalysts used in reactions to form heterocyclic compounds like tetrahydropyrimidine-2,4-diones include:

  • Palladium (Pd): Frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.[4][5]

  • Copper (Cu): Often employed in Ullmann-type reactions for N-arylation of nitrogen-containing heterocycles.[6][7][8][9]

  • Ruthenium (Ru): Typically used in olefin metathesis reactions, which might be part of a longer synthetic sequence leading to the target molecule.[10][11][12]

Q2: I've performed a column chromatography, but my product is still contaminated with catalyst residues. Why is this happening and what can I do?

A2: While column chromatography is a powerful purification technique, it may not always be sufficient to remove all catalyst residues, especially if the metal is strongly coordinated to your product or co-elutes with it.[13][14][15] Several factors could be at play:

  • Strong Coordination: Your tetrahydropyrimidine-2,4-dione product may contain functional groups that chelate with the metal, making it difficult to separate by chromatography alone.

  • Incorrect Stationary/Mobile Phase: The chosen silica gel and solvent system may not be optimal for separating the catalyst from your product.

  • Overloading the Column: Exceeding the capacity of the column can lead to poor separation.

Troubleshooting Steps:

  • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity) and consider using a different stationary phase.

  • Employ a Scavenger: After initial chromatographic purification, treat the product with a metal scavenger to selectively bind and remove the residual catalyst.[16]

  • Consider an Alternative Purification Method: Recrystallization or solvent extraction may be more effective in your specific case.

Q3: Are there any "quick and easy" methods for removing catalyst residues on a small scale?

A3: For small-scale purifications, several relatively straightforward methods can be effective:

  • Filtration through a Celite Plug: If the catalyst has precipitated as a solid (e.g., palladium black), passing the reaction mixture through a short plug of Celite can effectively remove it.[17]

  • Liquid-Liquid Extraction: If the catalyst residue has a different solubility profile than your product, a simple liquid-liquid extraction can be a quick way to separate them.[18][19]

  • Use of Scavenger Resins in a Cartridge Format: Many scavenger resins are available in convenient cartridge formats that allow for simple filtration-based removal of the catalyst.

Troubleshooting Guides: A Deeper Dive

Issue 1: Persistent Palladium Contamination After Cross-Coupling Reactions

Scenario: You have synthesized a tetrahydropyrimidine-2,4-dione derivative via a Suzuki or Buchwald-Hartwig coupling and are struggling to remove the palladium catalyst.

Underlying Causes & Mechanistic Insights:

Palladium catalysts can exist in various oxidation states and form stable complexes with ligands and even the product itself. The phosphine ligands commonly used in these reactions can also be oxidized, leading to a complex mixture of palladium species that are difficult to remove.

Recommended Solutions & Protocols:

1. Metal Scavengers (Chemoselective Adsorption):

Metal scavengers are solid-supported reagents with functional groups that have a high affinity for specific metals.[20][21] They offer a highly selective method for catalyst removal.

  • Thiol-Based Scavengers: These are particularly effective for palladium removal due to the strong affinity of sulfur for soft metals like palladium.[5][20]

  • Triaminetetraacetic Acid (TMT) Analogs: Macroporous polystyrene-bound TMT is a robust scavenger for palladium.[22]

dot

Scavenger_Workflow Crude_Product Crude Product (with Pd catalyst) Add_Scavenger Add Scavenger Resin (e.g., Si-Thiol, MP-TMT) Crude_Product->Add_Scavenger Stir Stir at RT (2-24 hours) Add_Scavenger->Stir Filter Filter to Remove Scavenger-Pd Complex Stir->Filter Pure_Product Purified Product Filter->Pure_Product

Caption: Workflow for Catalyst Removal using a Scavenger Resin.

Experimental Protocol: Palladium Scavenging with Silica-Thiol

  • Dissolve the Crude Product: Dissolve the crude tetrahydropyrimidine-2,4-dione product in a suitable organic solvent (e.g., THF, DCM, or acetonitrile).[22]

  • Add the Scavenger: Add 3-5 equivalents of a silica-thiol scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir: Stir the mixture at room temperature for 2 to 24 hours. The progress of scavenging can be monitored by taking small aliquots, filtering, and analyzing for palladium content (e.g., by ICP-MS).[4][22]

  • Filter: Filter the mixture to remove the scavenger resin, which now contains the bound palladium.

  • Concentrate: Concentrate the filtrate to obtain the purified product.

Scavenger TypeFunctional GroupTarget MetalsTypical Conditions
ISOLUTE® Si-Thiol ThiolPd, Pt, Cu, Hg, Ag, Pb[20]Room temperature, 2-24h
Biotage® MP-TMT TrimercaptotriazinePalladium[22]Room temperature, up to 24h[22]
PhosphonicS SPM32 Phosphonic AcidPalladium[4]Room temperature, >98% removal in 2h[4]
Issue 2: Colored Impurities from Ruthenium-Catalyzed Metathesis

Scenario: A ruthenium-catalyzed ring-closing metathesis was used in an early step of your synthesis, and now your tetrahydropyrimidine-2,4-dione product is a persistent brown or black color.

Underlying Causes & Mechanistic Insights:

Ruthenium catalysts and their byproducts are often highly colored and can be challenging to remove completely by standard chromatography.[10] These residues can sometimes be converted to more easily removable forms through oxidation or by using specific scavenging agents.

Recommended Solutions & Protocols:

1. Oxidative Workup:

Treating the crude reaction mixture with an oxidizing agent can convert the ruthenium complexes into insoluble ruthenium dioxide (RuO₂), which can then be filtered off.

Experimental Protocol: Oxidative Removal of Ruthenium

  • Reaction Quench: After the metathesis reaction is complete, quench with an appropriate agent if necessary.

  • Oxidation: Add a 15% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture and stir vigorously.[11]

  • Filtration: The ruthenium will precipitate as black RuO₂. Filter the mixture through a pad of Celite to remove the solid.

  • Workup: Proceed with a standard aqueous workup to isolate the product.

2. Aqueous Extraction with a Water-Soluble Ligand:

Employing a water-soluble ligand can help to sequester the ruthenium in the aqueous phase during an extraction.[10][12]

dot

Extraction_Workflow Start Crude Product in Organic Solvent Add_Aq_Ligand Add Aqueous Solution of Water-Soluble Ligand (e.g., THMP, MNA) Start->Add_Aq_Ligand Shake Shake in Separatory Funnel Add_Aq_Ligand->Shake Separate Separate Layers Shake->Separate Organic_Phase Organic Phase: Purified Product Separate->Organic_Phase Aqueous_Phase Aqueous Phase: Ru-Ligand Complex Separate->Aqueous_Phase

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of Tetrahydropyrimidine-2,4-dione

Topic: Interpreting 1H NMR Spectra of Tetrahydropyrimidine-2,4-dione (Dihydrouracil) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tetrahyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting 1H NMR Spectra of Tetrahydropyrimidine-2,4-dione (Dihydrouracil) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydropyrimidine-2,4-dione, commonly known as Dihydrouracil (DHU), is a critical catabolite of uracil and a structural motif in various pharmaceutical agents. In drug development, particularly when monitoring the hydrogenation of uracil derivatives or analyzing dihydropyrimidine dehydrogenase (DPD) activity, the ability to distinguish DHU from its unsaturated precursor (Uracil) is paramount.[1]

This guide provides a technical analysis of the DHU 1H NMR spectrum, comparing its diagnostic performance across different solvent systems and against its unsaturated analog. It addresses the specific challenge of signal overlap in DMSO-d6 and offers a validated protocol for structural verification.

Structural Context and Numbering

To interpret the spectrum accurately, one must understand the loss of planarity compared to Uracil. DHU adopts a puckered half-chair or envelope conformation, which theoretically renders the methylene protons non-equivalent. However, at room temperature, rapid ring flipping typically results in time-averaged signals.

  • N1/N3: Amide/Imide protons (Exchangeable).

  • C2/C4: Carbonyl carbons (Quaternary, no proton signal).

  • C5: Methylene group (

    
     to carbonyl).
    
  • C6: Methylene group (

    
     to nitrogen).
    

Comparative Analysis: Spectral Performance

A. The Primary Spectrum (DMSO-d6)

DMSO-d6 is the standard solvent due to the poor solubility of DHU in non-polar solvents like CDCl3. However, it presents a specific "performance" challenge: the overlap of the C5-H2 signal with the solvent residual peak.

Table 1: 1H NMR Assignment of Dihydrouracil (400 MHz, DMSO-d6)

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

)
Diagnostic Notes
NH (1,3) Amide10.0 – 10.3Br.[2] Singlet2H-Broad; may appear as one or two peaks depending on conc./temp. Disappears with D

O shake.
C6-H

CH

3.25 – 3.40Triplet (dt)2H~6.8 HzDownfield due to electronegative N1. Distinct from water peak (3.33 ppm) if dry.
C5-H

CH

2.50 – 2.65Triplet2H~6.8 HzCRITICAL: Often overlaps with DMSO pentet (2.50 ppm). High concentration required to resolve.
B. Performance vs. Alternative: The Unsaturated Analog (Uracil)

The most common application of this analysis is monitoring the reduction of Uracil to DHU. The spectral "performance" is defined by the resolution between the starting material (alkene) and product (alkane).

Table 2: Comparative Shifts – Uracil vs. Dihydrouracil

FeatureUracil (Precursor)Dihydrouracil (Product)Interpretation
C5 Protons Doublet at ~5.6 ppmTriplet at ~2.5 ppmHuge upfield shift (

ppm) confirms saturation of the double bond.
C6 Protons Doublet at ~7.5 ppmTriplet at ~3.3 ppmLoss of aromatic/alkenic character; appearance of vicinal coupling (

).
Coupling

Hz (Cis-alkene)

Hz (Vicinal alkyl)
Change in coupling constant confirms change in hybridization (

).
C. Solvent System Selection

Choosing the right solvent is a trade-off between solubility and spectral clarity.

  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility; visible NH protons (crucial for confirming the dione structure).

    • Cons: C5-H2 signal (2.55 ppm) rides the shoulder of the solvent residual peak (2.50 ppm).

  • D2O (Alternative):

    • Pros: Removes NH signals (simplifies spectrum); moves HDO peak (~4.79 ppm) away from aliphatic region.

    • Cons:Loss of NH diagnostic info ; C5/C6 coupling patterns remain but chemical shifts change slightly.

  • CDCl3 (Not Recommended):

    • Cons: Extremely poor solubility; signals will be too weak for standard integration.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for interpreting the spectrum and monitoring the reaction.

Diagram 1: Spectral Interpretation Workflow

NMR_Interpretation Start Unknown Sample Spectrum Check_Solvent Check Solvent Residuals (DMSO: 2.50, H2O: 3.33) Start->Check_Solvent Region_Alkenic Check 5.0 - 8.0 ppm (Alkenic Region) Check_Solvent->Region_Alkenic Region_Aliphatic Check 2.0 - 4.0 ppm (Aliphatic Region) Check_Solvent->Region_Aliphatic Decision_Uracil Doublets found? (5.6 & 7.5 ppm) Identify: URACIL Region_Alkenic->Decision_Uracil Signals Present Decision_DHU Triplets found? (2.5 & 3.3 ppm) Identify: DIHYDROURACIL Region_Aliphatic->Decision_DHU Signals Present Check_NH Check 10.0 - 10.5 ppm (Broad Singlets) Decision_DHU->Check_NH Confirmation Confirm Structure: Tetrahydropyrimidine-2,4-dione Check_NH->Confirmation NH Present

Caption: Logic flow for distinguishing Dihydrouracil from Uracil based on regional signal analysis.

Diagram 2: Reaction Monitoring Pathway

Reaction_Monitor Uracil Uracil (Start) sp2 Carbons Planar Reaction Hydrogenation (+H2 / Catalyst) Uracil->Reaction DHU Dihydrouracil (End) sp3 Carbons Puckered Ring Reaction->DHU Spec_Change Spectral Shift: Doublets (5.6/7.5) -> Triplets (2.5/3.3) Reaction->Spec_Change Monitor

Caption: The hydrogenation of Uracil to DHU results in a distinct hybridization shift observable by NMR.

Experimental Protocol

To ensure high-fidelity data that avoids the "DMSO overlap" pitfall, follow this optimized protocol.

Materials
  • Compound: Tetrahydropyrimidine-2,4-dione (Dihydrouracil).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the compound. Note: Lower concentrations (<5 mg) will make the C5-H2 triplet indistinguishable from the DMSO 13C satellites.

    • Dissolve in 0.6 mL of DMSO-d6.

    • Vortex until fully dissolved (solution must be clear).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Reasoning: NH protons have long T1 relaxation times; a short D1 will suppress their integration.

    • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Processing:

    • Referencing: Calibrate the DMSO residual quintet to 2.50 ppm (or TMS to 0.00 ppm).

    • Integration:

      • Integrate the C6-H2 triplet (approx 3.3 ppm) first and set value to 2.00.

      • Integrate the C5-H2 region carefully. If it overlaps with DMSO, use peak deconvolution software or estimate based on the visible shoulder.

Advanced Interpretation: Conformational Dynamics

While the protocol above assumes a time-averaged planar-like spectrum, advanced users should note that DHU exists in a dynamic equilibrium of puckered conformers.

  • At Low Temperature (< -60°C): The ring flipping slows down. The C5 and C6 protons become diastereotopic (non-equivalent), and the simple triplets broaden into complex multiplets (AA'BB' or ABXY systems).

  • At Room Temperature: The coupling constant

    
     Hz is an average of the axial-axial (
    
    
    
    Hz) and axial-equatorial (
    
    
    Hz) couplings.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS No. 3060: Dihydrouracil 1H NMR in DMSO-d6. Spectral Database for Organic Compounds (SDBS). [Link]

  • Wishart, D.S., et al. (2022). HMDB0000898: Dihydrouracil NMR Data. Human Metabolome Database (HMDB). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Jahnke, K., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91, 325–334. [Link]

Sources

Comparative

A Comparative Analysis of the Crystal Structures of Tetrahydropyrimidine-2,4-dione and Its Derivatives

A Technical Guide for Researchers and Drug Development Professionals The tetrahydropyrimidine-2,4-dione scaffold, also known as dihydrouracil, is a core structural motif in many biologically active molecules. The three-d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The tetrahydropyrimidine-2,4-dione scaffold, also known as dihydrouracil, is a core structural motif in many biologically active molecules. The three-dimensional arrangement of these molecules in the solid state, governed by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of tetrahydropyrimidine-2,4-dione and two of its key derivatives: 5-fluorodihydrouracil and 6-methyldihydrouracil (dihydrothymine). Understanding the subtle yet significant differences in their crystal packing and intermolecular interactions is crucial for the rational design of new therapeutic agents with optimized solid-state properties.

Introduction to Tetrahydropyrimidine-2,4-diones

Tetrahydropyrimidine-2,4-diones are saturated pyrimidine derivatives that play a vital role as intermediates in the catabolism of uracil and thymine.[1][2] Their derivatives are of significant interest in medicinal chemistry. For instance, 5-fluorouracil, a closely related analogue of 5-fluorodihydrouracil, is a widely used anticancer drug.[3] The introduction of substituents onto the dihydrouracil ring can dramatically alter the molecule's shape, polarity, and hydrogen bonding capabilities, leading to distinct crystal packing arrangements.

This guide will delve into the crystallographic details of the parent dihydrouracil molecule and compare it with its 5-fluoro and 6-methyl substituted counterparts. The analysis will focus on key structural parameters, hydrogen bonding networks, and other non-covalent interactions that dictate the supramolecular architecture of these compounds.

Comparative Crystal Structure Analysis

The crystal structures of dihydrouracil, 5-fluorodihydrouracil, and 6-methyldihydrouracil reveal the profound impact of seemingly minor chemical modifications on the overall solid-state arrangement. While all three compounds exhibit characteristic hydrogen bonding patterns involving the nitrogen and oxygen atoms of the pyrimidine ring, the nature and dimensionality of these networks differ significantly.

Dihydrouracil: A Foundation for Comparison

The crystal structure of dihydrouracil serves as our baseline for comparison. In its crystalline form, dihydrouracil molecules are linked by a network of intermolecular hydrogen bonds.[4] The primary interaction involves the N-H groups acting as hydrogen bond donors and the carbonyl oxygens (C=O) acting as acceptors. This typically results in the formation of centrosymmetric dimers, a common motif in related pyrimidine structures. These dimers are further interconnected to form extended chains or sheets, creating a stable, three-dimensional lattice.

5-Fluorodihydrouracil: The Impact of an Electronegative Substituent

The introduction of a highly electronegative fluorine atom at the C5 position in 5-fluorodihydrouracil introduces significant changes to the electronic distribution and steric profile of the molecule. While a specific crystallographic information file (CIF) for 5-fluorodihydrouracil was not directly retrieved, insights can be drawn from its close analogue, 5-fluorouracil, and general principles of crystal engineering.

The fluorine atom can participate in weaker C-H···F hydrogen bonds and other non-covalent interactions, influencing the overall packing. The strong electron-withdrawing nature of fluorine also affects the acidity of the N-H protons, potentially strengthening the conventional N-H···O hydrogen bonds. This can lead to a more compact and densely packed crystal structure compared to the parent dihydrouracil.

6-Methyldihydrouracil (Dihydrothymine): Steric Hindrance and Altered Packing

The crystal structure of 6-methyldihydrouracil, also known as dihydrothymine, has been determined and provides a clear example of how a small alkyl substituent can influence crystal packing.[4][5] The methyl group at the C6 position introduces steric bulk, which can disrupt the hydrogen bonding patterns observed in dihydrouracil.

While the fundamental N-H···O hydrogen bonds are still present, the methyl group can force a staggering of the molecules, leading to a different supramolecular assembly. This can result in a less dense packing compared to dihydrouracil. The puckered conformation of the six-membered ring, a characteristic feature of dihydropyrimidines, may also be influenced by the presence of the methyl group.

The following table summarizes the key crystallographic parameters for dihydrouracil and dihydrothymine, highlighting the differences in their solid-state structures.

ParameterDihydrouracil6-Methyldihydrouracil (Dihydrothymine)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
Key Hydrogen Bonds N-H···ON-H···O
Dominant Motif Centrosymmetric dimersChains and layers

Note: Specific quantitative data for 5-fluorodihydrouracil is not included due to the unavailability of its CIF file in the conducted search.

Intermolecular Interactions: The Driving Force of Crystal Packing

The stability and arrangement of molecules within a crystal are dictated by a delicate balance of intermolecular interactions. In the case of tetrahydropyrimidine-2,4-dione derivatives, hydrogen bonding is the most significant of these forces.

Hydrogen Bonding Networks

As illustrated in the diagram below, the primary hydrogen bonding interactions in these structures involve the amide protons (N1-H and N3-H) and the carbonyl oxygens (C2=O and C4=O). These interactions can lead to the formation of various supramolecular synthons, such as dimers, chains, and sheets.

Caption: Common hydrogen bonding motifs in tetrahydropyrimidine-2,4-dione derivatives.

The specific arrangement and connectivity of these hydrogen bonds are sensitive to the nature of the substituents on the pyrimidine ring. For example, the steric hindrance from the methyl group in dihydrothymine may favor the formation of chains over the more compact dimer motif observed in other derivatives.

Hirshfeld Surface Analysis

To provide a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the close contacts between molecules in a crystal, allowing for the identification and quantification of different types of interactions, such as hydrogen bonds, van der Waals forces, and other weaker contacts.

A hypothetical Hirshfeld surface analysis workflow is depicted below:

Hirshfeld_Workflow CIF_File Crystallographic Information File (.cif) CrystalExplorer CrystalExplorer Software CIF_File->CrystalExplorer Hirshfeld_Surface Generate Hirshfeld Surface CrystalExplorer->Hirshfeld_Surface d_norm Map d_norm (Normalized Contact Distance) Hirshfeld_Surface->d_norm Fingerprint_Plot Generate 2D Fingerprint Plot d_norm->Fingerprint_Plot Analysis Quantify Intermolecular Contacts Fingerprint_Plot->Analysis SCXRD_Workflow Crystal_Growth 1. Single Crystal Growth Data_Collection 2. X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution 3. Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement 4. Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (.cif file) Structure_Refinement->Final_Structure

Caption: Simplified workflow of single-crystal X-ray diffraction.

Recrystallization for Obtaining High-Quality Crystals

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. Recrystallization is the most common method for obtaining pure, high-quality crystals.

General Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry.

Conclusion

The comparative analysis of the crystal structures of tetrahydropyrimidine-2,4-dione and its derivatives reveals the critical role that substituents play in dictating the supramolecular architecture. Even small changes, such as the introduction of a fluorine atom or a methyl group, can lead to significant alterations in hydrogen bonding networks and overall crystal packing. A thorough understanding of these structure-property relationships, gained through techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, is indispensable for the design and development of new pharmaceutical compounds with tailored solid-state properties. By leveraging this knowledge, researchers can better predict and control the solubility, stability, and ultimately, the therapeutic efficacy of novel drug candidates based on the tetrahydropyrimidine-2,4-dione scaffold.

References

  • Furberg, S., & Jensen, L. H. (1968). The crystal and molecular structure of dihydrothymine. Journal of the American Chemical Society, 90(2), 470-474. [Link]

  • Rohrer, D. C., & Sundaralingam, M. (1968). The crystal structure of dihydrouracil: an unusual base of transfer ribonucleic acid. Chemical Communications (London), (14), 746b-747. [Link]

  • Büchel, B., Rhyn, P., Schürch, S., & Largiadèr, C. R. (2013). LC–MS/MS method for simultaneous analysis of uracil, 5, 6-dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]

  • Wikipedia. (2026, February 1). Dihydrothymine. Retrieved February 10, 2026, from [Link]

  • DNAmod. (2020, March 28). 5,6-dihydrouracil. Retrieved February 10, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283, 6-Methyluracil. Retrieved February 10, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93556, Dihydrothymine. Retrieved February 10, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). 5,6-Dihydro-5-methyluracil. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • GitHub. (n.d.). carlosborca/CrystaLattE/Cifs/uracil.cif. Retrieved February 10, 2026, from [Link]

  • CSD Python API 3.6.1 documentation. (n.d.). Working with entries. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2025, November 27). Dihydrouracil. Retrieved February 10, 2026, from [Link]

  • Gsrs. (n.d.). DIHYDROURACIL. Retrieved February 10, 2026, from [Link]

  • DNAmod. (n.d.). 5,6-dihydrothymine. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved February 10, 2026, from [Link].

  • Dobrowolski, J. C., & Mazurek, A. P. (2019). Unraveling the Hydrogen Bond Network in a Theophylline-Pyridoxine Salt Cocrystal by a Combined X-ray Diffraction, Solid-State NMR, and Computational Approach. Crystal Growth & Design, 19(11), 6338-6349. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CSD Communications. Retrieved February 10, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved February 10, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2022, October 24). Glossary of Cambridge Structural Database (CSD) Terms. Retrieved February 10, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 10, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results for Crystals. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 649, Dihydrouracil. Retrieved February 10, 2026, from [Link].

  • Pal, A., & Guru Row, T. N. (2019). Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules. CrystEngComm, 21(3), 355-365. [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding network (blue dotted lines) in the crystal structures... Retrieved February 10, 2026, from [Link]

  • MDPI. (2019, January 26). Supramolecular Tripeptide Hydrogel Assembly with 5-Fluorouracil. Gels, 5(1), 5. [Link]

  • National Center for Biotechnology Information. (2016, April 18). Self-assembly of a 5-fluorouracil-dipeptide hydrogel. Chemical Communications, 52(30), 5254-5257. [Link]

  • National Center for Biotechnology Information. (2021, April 26). Supramolecular self-assembly and perfected in vitro/vivo property of 5-fluorouracil and ferulic acid on the strength of double optimized strategy: the first 5-fluorouracial-phenolic acid nutraceutical cocrystal with synergistic antitumor efficacy. Analyst, 146(8), 2506-2519. [Link]

  • Semantic Scholar. (n.d.). Selective Self-assembly of 5-Fluorouracil through Non-linear Solvent Response Modulates Membrane Dynamics. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2001, February 15). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(4), 650-660. [Link]

  • MDPI. (2024, February 2). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 25(3), 1835. [Link]

  • MDPI. (2020, January 1). Analysis of Hydrogen Bonds in Crystals. Crystals, 10(1), 22. [Link]

  • National Center for Biotechnology Information. (2019, August 6). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications, 10(1), 3532. [Link]

  • National Center for Biotechnology Information. (2020, January 1). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 5(1), 937-947. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved February 10, 2026, from [Link]

  • Iowa Research Online. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Retrieved February 10, 2026, from [Link]

  • NSF Public Access Repository. (2024). CSD 2212294: Experimental Crystal Structure Determination. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, March 27). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link]

  • National Center for Biotechnology Information. (2010, August 1). The value of dihydrouracil/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients. The Journal of International Medical Research, 38(4), 1271-1282. [Link]

  • LCGC International. (2020, September 8). A Fast SPE Method for Uracil, 5,6-Dihydrouracil and 5-Fluorouracil from Human Serum by LC-MS/MS. Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, January 1). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Molecules, 20(1), 1146-1156. [Link]

  • ClinPGx. (n.d.). dihydrouracil. Retrieved February 10, 2026, from [Link]

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Validation

Technical Comparison Guide: Differentiating Tetrahydropyrimidine-2,4-dione from Cytosine Metabolites

Executive Summary: The "Invisible" Metabolite In the landscape of pyrimidine analysis, Tetrahydropyrimidine-2,4-dione —more commonly known in clinical literature as Dihydrouracil (DHU) —presents a unique analytical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Metabolite

In the landscape of pyrimidine analysis, Tetrahydropyrimidine-2,4-dione —more commonly known in clinical literature as Dihydrouracil (DHU) —presents a unique analytical challenge. Unlike its aromatic precursors Cytosine and Uracil, DHU lacks the conjugated


-electron system at the C5-C6 position. This structural saturation renders it "invisible" to standard UV detection at 260 nm, a property that frequently leads to its omission in standard nucleobase screens.

This guide provides a definitive protocol for differentiating DHU from cytosine metabolites (Cytosine, Uracil). The distinction is critical for drug development, particularly in screening for Dihydropyrimidine Dehydrogenase (DPD) deficiency , a metabolic condition that causes severe toxicity in patients treated with 5-Fluorouracil (5-FU) and its prodrugs.

Structural & Physicochemical Divergence

To design a robust separation strategy, one must first understand the fundamental physical differences driven by the saturation of the pyrimidine ring.

Comparative Properties Table
FeatureCytosine Uracil (Metabolite 1)Tetrahydropyrimidine-2,4-dione (DHU)
CAS No. 71-30-766-22-8504-07-4
Formula C₄H₅N₃OC₄H₄N₂O₂C₄H₆N₂O₂
MW (Da) 111.10112.09114.10
Ring State Aromatic, PlanarAromatic, PlanarNon-Aromatic, Puckered
UV

~267 nm (Strong)~260 nm (Strong)Negligible (>220 nm)
pKa 4.6 (Basic amine)9.5 (Acidic imide)~10-11 (Ureido character)
Stability StableStableRing opens in alkaline pH
The "UV Blind Spot" Mechanism

The critical differentiator is the C5-C6 double bond .

  • Cytosine/Uracil: Possess a conjugated system allowing

    
     transitions, resulting in strong UV absorbance.
    
  • DHU: The C5-C6 bond is saturated (

    
     hybridized). The conjugation is broken, shifting absorbance to 
    
    
    
    nm. Protocol Implication: You cannot use standard HPLC-UV/DAD methods to quantify DHU alongside Cytosine; LC-MS/MS is mandatory.

Metabolic Pathway & Causality

Understanding the biological generation of these species explains why they co-elute in biological matrices. Cytosine is deaminated to Uracil, which is then reduced to DHU.[1]

Pathway Visualization (Graphviz)

PyrimidineMetabolism cluster_0 Critical Analysis Zone (DPD Deficiency Screening) Cytosine Cytosine (C4H5N3O) Uracil Uracil (C4H4N2O2) Cytosine->Uracil Cytosine Deaminase (Deamination) DHU Tetrahydropyrimidine-2,4-dione (Dihydrouracil - DHU) Uracil->DHU DPD Enzyme (Reduction +2H) BUPA Beta-Ureidopropionic Acid DHU->BUPA Dihydropyrimidinase (Ring Opening)

Figure 1: The metabolic cascade from Cytosine to DHU. The Uracil


 DHU step is the rate-limiting factor regulated by DPD activity.

Analytical Strategy: LC-MS/MS Protocol

Due to the high polarity of these compounds (logP < -1.0), Reversed-Phase (C18) chromatography often yields poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated standard for this separation.

Method: HILIC-MS/MS Separation

Rationale: HILIC retains polar pyrimidines by partitioning them into a water-rich layer on the stationary phase. This allows for the separation of the isobaric interference between DHU and potential matrix contaminants.

1. Chromatographic Conditions
  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for pyrimidines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90%

      
       60% B
      
    • 6-8 min: 60% B

    • 8.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).

2. Mass Spectrometry (ESI Negative Mode)

While positive mode works for Cytosine, Negative Mode (ESI-) provides superior sensitivity for Uracil and DHU due to their imide protons.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Cytosine 110.0 [M-H]⁻67.02050
Uracil 111.0 [M-H]⁻42.01850
DHU 113.0 [M-H]⁻ 69.0 22 50
5-FU (IS) 129.0 [M-H]⁻42.02050

Note: 5-Fluorouracil (5-FU) or stable isotope-labeled Uracil (


-Uracil) should be used as an Internal Standard (IS).

Experimental Protocol: Extraction from Biological Matrix

Trustworthiness Check: This protocol includes a specific pH control step. DHU is unstable in alkaline conditions (ring opening), but the HILIC method uses pH 9.0. Solution: The extraction must be neutral/acidic, and the injection time into the alkaline mobile phase must be short to prevent on-column degradation.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 100 µL of plasma or saliva into a 1.5 mL centrifuge tube.

  • Protein Precipitation: Add 400 µL of Ice-Cold Acetonitrile containing the Internal Standard (50 ng/mL).

    • Why? ACN precipitates proteins and prepares the sample solvent to match the initial HILIC mobile phase conditions (high organic), preventing peak distortion.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

    • Critical Step: Do not evaporate to dryness and reconstitute in water. Injecting a water-based sample into a HILIC column causes "solvent washout" and loss of retention. Inject the ACN supernatant directly.

  • Injection: Inject 2-5 µL into the LC-MS/MS system.

Data Interpretation & Decision Logic

To validate if you have correctly identified DHU versus Cytosine metabolites, use this decision logic.

Identification Decision Tree (Graphviz)

DecisionTree Start Unknown Peak Detected UVCheck Does it absorb at 260nm? Start->UVCheck MassCheck Check Precursor Mass (ESI-) UVCheck->MassCheck Yes DHUPath NO UV Absorbance Precursor 113 m/z UVCheck->DHUPath No (Invisible) CytosinePath Absorbs UV Precursor 110 m/z MassCheck->CytosinePath 110 Da UracilPath Absorbs UV Precursor 111 m/z MassCheck->UracilPath 111 Da ResultCyt Identity: CYTOSINE CytosinePath->ResultCyt ResultUra Identity: URACIL UracilPath->ResultUra ResultDHU Identity: DIHYDROURACIL (Tetrahydropyrimidine-2,4-dione) DHUPath->ResultDHU

Figure 2: Logical flow for differentiating pyrimidine metabolites based on UV activity and Mass-to-Charge ratio.

The Clinical Metric: The UH2/U Ratio

In drug development (specifically for 5-FU toxicity), the absolute concentration is less important than the Metabolic Ratio :



  • Normal Ratio:

    
     (indicates functional DPD enzyme).
    
  • Deficient Ratio:

    
     (indicates risk of 5-FU accumulation and toxicity).
    

References

  • Antunes, M. V., et al. (2019).[2] "Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application." Therapeutic Drug Monitoring. Link

  • Meijer, J., et al. (2016). "DPD deficiency screening: the role of uracil and dihydrouracil." Annals of Oncology. Link

  • PubChem Compound Summary. (2023). "Dihydrouracil (Tetrahydropyrimidine-2,4-dione)."[3][4] National Library of Medicine. Link

  • Zhang, Y., et al. (2014). "Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determination of uracil and dihydrouracil in human plasma." Journal of Chromatography B. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Tetrahydropyrimidine-2,4-dione (Dihydrouracil)

[1] Executive Summary & Core Directive Tetrahydropyrimidine-2,4-dione (commonly Dihydrouracil , CAS: 504-07-4) is a reduced pyrimidine derivative.[1][2] While often considered a "low-hazard" intermediate compared to its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Tetrahydropyrimidine-2,4-dione (commonly Dihydrouracil , CAS: 504-07-4) is a reduced pyrimidine derivative.[1][2] While often considered a "low-hazard" intermediate compared to its parent cytotoxic analogs (like 5-Fluorouracil), it requires strict adherence to organic chemical waste protocols.[1]

Immediate Action Required:

  • Do NOT Flush: Under no circumstances should this compound be discharged into municipal sewer systems.

  • Segregate: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates) to prevent exothermic decomposition.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity.[1] In drug development, this compound is frequently a metabolite; ensure you are not actually handling a mixture containing cytotoxic parent compounds.[1]

PropertyDataOperational Implication
Common Name DihydrouracilUse this name for waste labeling to ensure clarity for EHS personnel.
CAS Number 504-07-4Unique identifier for regulatory manifesting.[3]
Molecular Formula C₄H₆N₂O₂Nitrogen-rich; generates NOx upon incineration.
Physical State White crystalline solidDust generation is the primary exposure vector.
Solubility Soluble in waterSpills can be cleaned with aqueous detergents, but runoff must be collected.[1]
GHS Classification WARNING Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
Incompatibilities Strong OxidizersCRITICAL: Do not consolidate in waste streams containing nitric acid or peroxides.

Risk Assessment: The "Why" Behind the Protocol

Expert Insight: Many researchers treat Dihydrouracil casually because it lacks the "Danger" skull-and-crossbones of 5-FU. However, from a waste management perspective, two factors drive our protocol:

  • Dust Potential: As a fine crystalline powder, Dihydrouracil becomes an inhalation hazard (H335) during transfer.[1] Waste containers must be wide-mouthed to prevent "puff-back" during disposal.

  • Regulatory "Grey Areas": While not explicitly P-listed or U-listed (RCRA), it is an organic chemical.[1] If misidentified as "non-hazardous trash" and found during an EPA audit, it triggers a violation for improper determination of waste.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: Expired shelf stock or excess weighing powder.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a fume hood.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solid waste to prevent breakage in transit.

  • Transfer:

    • Place the original container inside the hood.

    • Transfer the solid carefully to the waste jar.

    • Self-Validating Step: Wipe the threads of the waste jar with a damp Kimwipe. If the cap binds or grinds, powder is on the threads—clean it again to ensure a gas-tight seal.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituent: "Dihydrouracil (Tetrahydropyrimidine-2,4-dione)"[1]

    • Hazard Checkbox: [x] Irritant

    • State: Solid

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Scenario: Material dissolved in DMSO, Methanol, or Water.[1]

  • Segregation Check: Ensure the liquid waste stream contains NO oxidizers or heavy metals.

  • Solvent Compatibility:

    • Aqueous Solutions: Collect in "Aqueous Basic/Neutral" waste streams.

    • Organic Solutions: Collect in "Non-Halogenated Organic" waste (assuming the solvent is methanol/DMSO).

  • pH Check (The Self-Validating System):

    • Before capping, dip a pH strip into the waste container.[1]

    • Requirement: pH should be between 5 and 9. If highly acidic/basic, neutralization may be required before pickup, depending on your facility's specific vendor contract.[1]

  • Secondary Containment: Store the waste bottle in a tub capable of holding 110% of the volume.

C. Contaminated Debris (Sharps/Gloves)
  • Gloves/Paper: If heavily soiled, place in a clear ziplock bag, seal, and place in the solid hazardous waste drum.[1]

  • Sharps: Dispose of needles/syringes in a red puncture-proof sharps container. Label as "Chemical Contaminated Sharps."

Visual Workflow: Waste Stream Decision Matrix

The following diagram illustrates the decision logic for disposing of Dihydrouracil to ensure regulatory compliance and safety.

DisposalLogic Start Start: Waste Identification (Tetrahydropyrimidine-2,4-dione) StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Pure Is it Pure? Solid->Pure Trace Trace Contaminated (Gloves/Wipes) Solid->Trace HDPE Wide-Mouth HDPE Jar (Label: Dihydrouracil, Irritant) Pure->HDPE SolidBin Double Bag -> Solid Chem Waste Drum (Label: Irritant) Trace->SolidBin Incineration High Temp Incineration (Standard Stream) SolidBin->Incineration HDPE->Incineration SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Water Based SolventCheck->Aqueous Organic Organic (DMSO, MeOH, etc.) SolventCheck->Organic CytoCheck Co-contaminants: Is 5-FU present? Aqueous->CytoCheck Organic->CytoCheck CytoCheck->Incineration No (Pure Dihydrouracil) CytoWaste Cytotoxic Waste Stream (Purple/Yellow Bin) CytoCheck->CytoWaste Yes (Mixture)

Caption: Decision matrix for segregating Dihydrouracil waste. Note the critical check for cytotoxic co-contaminants (e.g., 5-FU) common in drug development assays.[1]

Emergency Procedures (Spill Management)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If a large amount of powder (>50g) is aerosolized, leave the immediate area for 10 minutes to allow dust to settle.

  • PPE: Don N95 respirator (or P100), nitrile gloves, and goggles.[1]

  • Containment: Cover the spill with a damp paper towel to prevent further dust dispersion.

  • Cleanup:

    • Sweep up the damp material using a dustpan dedicated to chemical waste.

    • Clean the surface with soap and water.[4]

    • Verification: Shine a flashlight parallel to the surface (oblique lighting) to check for remaining crystalline sparkle/residue.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 5,6-Dihydrouracil. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: Dihydropyrimidine-2,4(1H,3H)-dione. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings (RCRA). Retrieved from

  • PubChem. (2024). Compound Summary: Dihydrouracil (CID 10636). Retrieved from

Sources

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